Pyrazine-2-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFIJHDYYOCZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227608 | |
| Record name | Pyrazinoic acid, hydrazide | |
| Source | EPA DSSTox | |
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Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-05-8 | |
| Record name | 2-Pyrazinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-05-8 | |
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| Record name | Pyrazinylcarbonylhydrazine | |
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| Record name | 768-05-8 | |
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| Record name | Pyrazinoic acid, hydrazide | |
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| Record name | pyrazine-2-carbohydrazide | |
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| Record name | PYRAZINYLCARBONYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GFH1A08Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyrazine-2-carbohydrazide: A Technical Guide to its Fundamental Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-carbohydrazide is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry.[1] Characterized by a pyrazine ring attached to a carbohydrazide functional group, this molecule serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.[1][2] Its structural analogs and derivatives have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3] This document provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and an exploration of its mechanism of action.
Physicochemical Properties
The core identity and physical characteristics of this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 768-05-8 | [1][4][5] |
| Molecular Formula | C₅H₆N₄O | [4][5] |
| Synonyms | Pyrazinoic acid hydrazide, 2-Pyrazinecarbohydrazide, 2-(Hydrazinocarbonyl)pyrazine | [4] |
| InChIKey | OHFIJHDYYOCZME-UHFFFAOYSA-N | [1][4] |
| SMILES | NNC(=O)c1cnccn1 |[4][5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 138.13 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 168.0 - 172.0 °C (Lit: 170 °C) | [5] |
| Purity | >97.0% (GC) | |
| LogP | -1.16 | [6] |
| Storage Conditions | Store at 2°C - 8°C under inert gas (e.g., Nitrogen) |[5] |
Synthesis and Characterization
The synthesis of this compound is a well-established process, typically involving the hydrazinolysis of a pyrazine-2-carboxylic acid ester.
Synthesis Pathway
A common and effective method for synthesizing this compound involves a two-step process starting from pyrazine-2-carboxylic acid. The acid is first esterified, commonly using methanol, to form methyl pyrazine-2-carboxylate. This intermediate is then reacted with hydrazine hydrate, which substitutes the methoxy group to yield the final this compound product.[7][8] An alternative starting material is pyrazinamide, which can be converted to the target compound via biotransformation using the acyltransferase activity of certain bacteria or through chemical hydrolysis and subsequent reaction with hydrazine.[9][10]
Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid.[9][10]
This protocol details the laboratory-scale synthesis of this compound.
Step 1: Esterification
-
Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[7][8]
-
Add a few drops of concentrated sulfuric acid to act as a catalyst.[7][8]
-
Reflux the mixture for approximately 72 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
Step 2: Hydrazinolysis
-
To the solution containing the methyl pyrazine-2-carboxylate intermediate, add 100% hydrazine hydrate (0.3 mol).[7][8]
Step 3: Crystallization and Purification
-
Allow the reaction mixture to cool to room temperature.[7]
-
Permit the solvent to evaporate slowly, which will result in the formation of orange crystals of the target compound.[7][8]
-
Filter the crystals from the solution.[7]
-
Wash the collected crystals with cold ethanol and dry them under a vacuum to yield the pure this compound product.[7][8]
Characterization
The synthesized compound is typically characterized using various spectroscopic methods to confirm its structure and purity.
Table 3: Spectroscopic Data for this compound
| Technique | Data (in DMSO-d₆) | Assignment |
|---|---|---|
| ¹H NMR | δ 10.14 (s, 1H) | Amide proton (-NH) |
| δ 9.13 (d, 1H) | Pyrazine ring proton (H3) | |
| δ 8.84 (d, 1H) | Pyrazine ring proton (H6) | |
| δ 8.70 (dd, 1H) | Pyrazine ring proton (H5) | |
| δ 4.70 (s, 2H) | Hydrazide protons (-NH₂) | |
| IR (KBr, cm⁻¹) | 3346 | -OH (present in some derivatives) |
| 3182 | -NH stretch | |
| 1691 | C=O (Amide I) stretch | |
| 1630 | C=N stretch | |
| 1301 | C-O stretch |
Note: NMR data sourced from BenchChem Application Notes[7]. IR data is for a derivative, N′-(1-(2-hydroxyphenyl)ethylidene)this compound.[2]
Experimental Protocol: Purity Analysis (HPLC).[9][11]
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.
-
System Preparation : Use a C18 reverse-phase column.
-
Mobile Phase : Prepare a suitable mobile phase, typically a mixture of methanol/water or acetonitrile/water. The exact ratio should be optimized for the best peak separation.
-
Sample Preparation : Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Instrument Settings :
-
Detector : Diode Array Detector (DAD) or UV Detector. The wavelength should be set to the λmax of the compound in the mobile phase.
-
Flow Rate : Set to a typical rate of 1.0 mL/min.
-
Injection Volume : Inject 10-20 µL of the sample solution.
-
Temperature : Maintain the column at an ambient temperature.
-
-
Analysis : Run the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.
Biological Activity and Mechanism of Action
This compound and its derivatives are primarily recognized for their antimicrobial properties, especially against the bacterium responsible for tuberculosis.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial activity.[9] They are particularly potent against Gram-positive bacteria such as S. aureus and B. subtilis and show activity against some Gram-negative bacteria like E. coli and Salmonella typhi.[3][9] The most notable application is in the context of anti-tuberculosis research, where its structural analogs are potent against Mycobacterium tuberculosis.[1][11]
Mechanism of Action
The antitubercular mechanism of action for derivatives of this compound is believed to involve the inhibition of key enzymes essential for the bacterium's survival.[1] One critical target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme plays a crucial role in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. By inhibiting DprE1, these compounds disrupt cell wall synthesis, leading to bacterial death.[1]
References
- 1. This compound | 768-05-8 | Benchchem [benchchem.com]
- 2. bendola.com [bendola.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 768-05-8 | FP02880 | Biosynth [biosynth.com]
- 6. Hit2Lead | this compound | CAS# 768-05-8 | MFCD00778762 | BB-3002804 [hit2lead.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicaljournal.org [chemicaljournal.org]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ajgreenchem.com [ajgreenchem.com]
Pyrazine-2-carbohydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-carbohydrazide is a heterocyclic organic compound featuring a pyrazine ring substituted with a carbohydrazide group.[1] This molecule serves as a versatile scaffold in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals.[2] Notably, it is a derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3] The unique chemical structure of this compound, with its nitrogen-containing aromatic ring and reactive hydrazide functional group, imparts it with significant biological activities, including antimicrobial and potential antitumor properties.[1][4] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, synthesis protocols, and its mechanism of action in relevant biological pathways.
Chemical Identifiers and Physicochemical Properties
Accurate identification and characterization are paramount in chemical and pharmaceutical research. This compound is cataloged in numerous chemical databases, ensuring its unambiguous identification.
Table 1: Chemical Identifiers for this compound[1][4][5][6][7]
| Identifier Type | Identifier |
| CAS Number | 768-05-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₆N₄O |
| Molecular Weight | 138.13 g/mol |
| InChI Key | OHFIJHDYYOCZME-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)C(=O)NN |
| European Community (EC) Number | 872-028-9 |
| UNII | V9GFH1A08Z |
| ChEMBL ID | CHEMBL125613 |
| PubChem CID | 258796 |
Table 2: Physicochemical Data of this compound[4][7]
| Property | Value |
| Appearance | White to Light yellow powder/crystal |
| Melting Point | 168.0 to 172.0 °C |
| Purity | >97.0% (GC) |
| Storage Conditions | Store at 2°C - 8°C under inert gas (Nitrogen) |
Synthesis of this compound
The synthesis of this compound is a well-established process involving the hydrazinolysis of a pyrazine-2-carboxylate ester.[1] A common laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis of this compound[2][3]
Materials:
-
Pyrazine-2-carboxylic acid (0.01 mol, 1.24 g)
-
Methanol (50 mL)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Hydrazine Hydrate (100%, 0.3 mol)
-
Cold Ethanol (for washing)
Procedure:
-
Esterification:
-
Dissolve pyrazine-2-carboxylic acid in methanol in a round-bottom flask.
-
Add a few drops of concentrated sulfuric acid to catalyze the reaction.
-
Reflux the mixture for 72 hours. This step produces methyl pyrazine-2-carboxylate.
-
-
Hydrazinolysis:
-
To the solution containing the methyl pyrazine-2-carboxylate, add hydrazine hydrate.
-
Reflux the resulting mixture for an additional 8 hours.
-
-
Crystallization and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly evaporate the solvent to yield orange crystals of this compound.
-
Filter the crystals and wash them with cold ethanol.
-
Dry the purified crystals under a vacuum.
-
The progress of the reaction and the purity of the final product can be monitored using Thin Layer Chromatography (TLC) and confirmed by analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[5]
Synthesis Workflow
The synthesis process can be visualized as a two-step workflow.
Caption: A workflow diagram illustrating the synthesis of this compound.
Antimicrobial Activity and Mechanism of Action
This compound and its derivatives have demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The mechanism of action is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis pathway.
Derivatives of this compound have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme is critical for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1]
Signaling Pathway Inhibition
The inhibitory action of this compound derivatives on the fatty acid biosynthesis pathway, specifically targeting the enzyme Ole1p (a Δ9-fatty acid desaturase), has also been reported for some of its analogs.[6] This inhibition disrupts the production of monounsaturated fatty acids, which are essential for maintaining cell membrane fluidity and participating in lipid signaling.
Caption: Inhibition of Ole1p by a this compound derivative.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its established synthesis routes and well-characterized properties make it a valuable building block for the creation of novel therapeutic agents. The antimicrobial activity, particularly against Mycobacterium tuberculosis, underscores its importance in the ongoing search for more effective treatments for infectious diseases. Further research into the derivatization of this compound and the elucidation of its mechanisms of action will continue to be a promising area of investigation for the scientific community.
References
Pyrazine-2-Carbohydrazide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and synthesis of Pyrazine-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its structural features, experimental protocols for its synthesis, and key analytical data.
Chemical Structure
This compound is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, substituted with a carbohydrazide group at the 2-position.[1] The molecular formula of this compound is C₅H₆N₄O.[1]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
This compound can be synthesized through several routes, with the most common methods starting from either pyrazine-2-carboxylic acid or pyrazinamide.
Synthesis from Pyrazine-2-carboxylic Acid
This synthetic route involves a two-step process: esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis of the resulting ester.[2][3]
Experimental Protocol:
Step 1: Esterification of Pyrazine-2-carboxylic Acid
-
Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[3]
-
Add a few drops of concentrated sulfuric acid as a catalyst.[3]
-
Reflux the mixture for 72 hours.[3]
Step 2: Hydrazinolysis of the Ester
-
To the solution containing the methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (0.3 mol).[3]
-
Reflux the mixture for an additional 8 hours.[3]
-
Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of this compound.[3]
-
Filter the crystals, wash them with cold ethanol, and dry them under a vacuum to yield the pure product.[3]
Synthesis from Pyrazinamide
An alternative synthesis method starts with the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and hydrazinolysis.[4][5]
Experimental Protocol:
-
Hydrolysis of Pyrazinamide: Hydrolyze pyrazinamide (0.1 mol) to pyrazinoic acid by alkaline hydrolysis.[5]
-
Esterification: Dissolve the obtained pyrazinoic acid in ethanol, add a few drops of concentrated sulfuric acid, and reflux for 24 hours.[5]
-
Hydrazinolysis: Add 100% hydrazine hydrate (3.0 mol) to the reaction mixture and reflux for an additional 8 hours.[5]
-
Purification: Distill off the excess solvent. The resulting product can be crystallized from aqueous ethanol.[5]
Quantitative Data for Synthesis
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Starting Material | Yield (%) | Melting Point (°C) | Reference |
| Pyrazine-2-carboxylic acid | 81 | 170 | [3] |
| Pyrazinamide | Not specified | Not specified | [4][5] |
Analytical Data
The structure and purity of the synthesized this compound are confirmed through various analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The characteristic IR absorption peaks for this compound are presented in the table below.[6]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amide and hydrazide) | 3306 - 3180 |
| C-H Stretch (aromatic) | ~3037 |
| C=O Stretch (amide) | ~1648 |
| C=N Stretch (pyrazine ring) | ~1630 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectral data for this compound in DMSO-d₆ are summarized in the following table.[6]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Amide proton (NH) | 10.14 | singlet |
| Pyrazine ring proton (H3) | 9.13 | doublet |
| Pyrazine ring proton (H6) | 8.84 | doublet |
| Pyrazine ring proton (H5) | 8.70 | doublet of doublets |
| Hydrazide protons (NH₂) | 4.70 | singlet |
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound, as well as a proposed signaling pathway for the antimicrobial activity of its derivatives.
Caption: General experimental workflow for the synthesis and analysis.
Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.
References
The Core Mechanism of Action of Pyrazine-2-Carbohydrazide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-carbohydrazide and its derivatives represent a critical class of compounds in the fight against tuberculosis, with the cornerstone being the first-line drug pyrazinamide (PZA). PZA's unique ability to act on semi-dormant mycobacteria in acidic environments is pivotal to shortening tuberculosis therapy. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound derivatives, focusing on the activation, molecular targets, and resistance mechanisms. The information is curated for researchers, scientists, and drug development professionals to facilitate further research and the design of novel antitubercular agents.
The Prodrug Activation of Pyrazinamide
Pyrazinamide, a derivative of this compound, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimycobacterial effect.[1][2] This activation is a critical first step in its mechanism of action.
The conversion is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[1][2] Inside the Mycobacterium tuberculosis cell, PZase hydrolyzes the amide bond of PZA, releasing the active POA molecule. The acidic environment found within tuberculous granulomas is thought to facilitate the accumulation of protonated POA, which can readily diffuse back into the mycobacterial cell, leading to intracellular accumulation and subsequent bactericidal effects.[1][3]
Mutations in the pncA gene that result in a loss or reduction of PZase activity are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[4][5]
The Multifaceted Mechanism of Action of Pyrazinoic Acid
The precise mechanism of action of pyrazinoic acid is still a subject of extensive research, with several proposed targets and pathways. It is likely that POA exerts its bactericidal effect through a combination of these mechanisms.
Disruption of Membrane Energetics and Transport
One of the leading hypotheses is that POA disrupts the membrane potential and interferes with the membrane transport functions of M. tuberculosis.[6][7] As a weak acid, POA can act as a protonophore, carrying protons across the cell membrane and dissipating the proton motive force. This disruption of membrane energetics would inhibit various essential cellular processes that rely on a stable membrane potential, such as nutrient transport and ATP synthesis.[6][8]
Experimental evidence has shown that POA disrupts the membrane potential of M. tuberculosis at an acidic pH.[1] This effect is more pronounced in older, non-replicating bacilli, which naturally have a lower membrane potential, potentially explaining PZA's efficacy against persistent bacteria.[1]
Inhibition of Fatty Acid Synthase I (FAS-I)
An earlier hypothesis suggested that POA inhibits fatty acid synthase I (FAS-I), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][9] Inhibition of FAS-I would disrupt cell wall integrity, leading to bacterial death.
However, this mechanism is debated, with some studies showing that POA does not directly inhibit purified mycobacterial FAS-I.[10][11] Conversely, other studies have reported the inhibition of FAS-I by PZA and its analogs, with 5-chloro-PZA showing potent inhibitory activity.[12][13] The conflicting evidence suggests that if FAS-I is a target, the interaction may be complex or indirect.
Targeting Ribosomal Protein S1 (RpsA) and Trans-Translation
Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), which would lead to the inhibition of trans-translation.[14] Trans-translation is a quality control mechanism in bacteria that rescues ribosomes stalled on damaged mRNA. Inhibiting this process would lead to an accumulation of non-functional proteins and ultimately cell death.
While initial studies supported this hypothesis, more recent research has cast doubt on RpsA being the primary target of PZA.[3]
Inhibition of Aspartate Decarboxylase (PanD) and Coenzyme A Biosynthesis
A more recent and well-supported mechanism of action is the inhibition of aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of coenzyme A (CoA).[6][15] CoA is an essential cofactor in numerous metabolic pathways, including fatty acid and amino acid metabolism.
Studies have shown that POA binds to PanD, leading to its degradation and a subsequent depletion of intracellular CoA.[5][16] This inhibition of CoA biosynthesis would have widespread detrimental effects on bacterial metabolism. Mutations in the panD gene have been identified in PZA-resistant strains that do not have mutations in pncA or rpsA, further supporting PanD as a key target of POA.[15][17]
This compound Derivatives and Their Antitubercular Activity
Building on the scaffold of pyrazinamide, numerous this compound derivatives have been synthesized and evaluated for their antitubercular activity, with the aim of improving potency, overcoming resistance, and broadening the spectrum of activity.[18][19][20] These derivatives often feature modifications at the hydrazide moiety or substitutions on the pyrazine ring.
Quantitative Antitubercular Activity Data
The following table summarizes the in vitro antitubercular activity of selected this compound derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | Derivative Class | MIC (µg/mL) | IC₅₀ (µM) | IC₉₀ (µg/mL) | Reference |
| Pyrazinamide | Standard | 6.25 - 100 | - | 6-50 (pH 5.5) | [21][22] |
| N'-(substituted-benzylidene) this compound | Hydrazone | >100 | - | >100 | [21] |
| N⁴-ethyl-N¹-pyrazinoyl-thiosemicarbazide | Thiosemicarbazide | - | 11.37 µg/mL | 16.87 | [21] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Benzylamino-pyrazine | 6 µM | - | - | [10] |
| Hybrid of PZA and 4-phenylthiazol-2-amine (9b) | Thiazole Hybrid | 0.78 | 2.3 | - | [9] |
| Pyrazine-piperazine-benzamide (6a, 6e, 6h, 6j, 6k) | Piperazine-benzamide | - | 1.35 - 2.18 | - | [17] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves a multi-step process starting from pyrazine-2-carboxylic acid.
Protocol for Synthesis of this compound: [19][23]
-
Esterification: Dissolve pyrazine-2-carboxylic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of concentrated sulfuric acid. Reflux the mixture for an extended period (e.g., 72 hours).
-
Hydrazinolysis: To the resulting ester solution, add hydrazine hydrate and reflux for several hours (e.g., 8 hours).
-
Isolation: Allow the reaction mixture to cool and the solvent to evaporate slowly. The resulting crystals of this compound are then filtered, washed with a cold solvent (e.g., ethanol), and dried.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[21][22]
Protocol Overview:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the mycobacterial suspension to each well. Include drug-free and cell-free controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Measurement of Mycobacterial Membrane Potential
The membrane potential of M. tuberculosis can be assessed using fluorescent dyes like 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)).[3][24]
Protocol Overview: [3]
-
Cell Preparation: Culture M. tuberculosis to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Staining: Add DiOC₂(3) to the cell suspension. A depolarized control is prepared by pre-treating the cells with a proton ionophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
Incubation: Incubate the samples at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The ratio of red to green fluorescence is measured. A decrease in this ratio in the presence of the test compound indicates a disruption of the membrane potential.
Fatty Acid Synthase I (FAS-I) Inhibition Assay
The inhibition of FAS-I can be measured using a spectrophotometric assay that monitors the consumption of NADPH.[12][25]
Protocol Overview: [25]
-
Enzyme Purification: Purify FAS-I from a suitable Mycobacterium strain.
-
Assay Mixture: Prepare an assay mixture containing the purified enzyme, substrates (acetyl-CoA and malonyl-CoA), NADPH, and buffer.
-
Initiation of Reaction: Start the reaction by adding one of the substrates.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Inhibition Studies: Perform the assay in the presence of various concentrations of the inhibitor to determine its effect on the enzyme activity and to calculate kinetic parameters such as the inhibition constant (Ki).
Isothermal Titration Calorimetry (ITC) for Drug-Target Binding
ITC is a biophysical technique used to quantify the binding affinity of a ligand (e.g., POA) to a protein (e.g., PanD).[5]
Protocol Overview:
-
Sample Preparation: Prepare solutions of the purified target protein and the ligand in the same buffer.
-
ITC Experiment: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe.
-
Titration: Inject small aliquots of the ligand into the protein solution at constant temperature.
-
Data Analysis: The heat changes associated with each injection are measured. The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
The mechanism of action of this compound derivatives, particularly pyrazinamide, is complex and continues to be an active area of investigation. While the prodrug activation by pyrazinamidase is well-established, the downstream effects of the active form, pyrazinoic acid, appear to be multifactorial. The disruption of membrane energetics and the inhibition of coenzyme A biosynthesis via the targeting of PanD are currently the most strongly supported mechanisms. The development of novel this compound derivatives with improved activity against drug-resistant strains of M. tuberculosis remains a promising avenue for future tuberculosis drug discovery. This guide provides a foundational understanding of the core mechanisms and experimental approaches to aid in these research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazinoic Acid Efflux Rate in Mycobacterium Tuberculosis is a better proxy of Pyrazinamide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chemicaljournal.org [chemicaljournal.org]
- 20. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mc.minia.edu.eg [mc.minia.edu.eg]
- 22. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jyoungpharm.org [jyoungpharm.org]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazine-2-Carbohydrazide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-carbohydrazide is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. Its structural relationship to pyrazinamide, a first-line antituberculosis drug, has made it a focal point for the development of novel antimicrobial agents. This technical guide provides a comprehensive review of the literature on this compound, covering its history, synthesis, chemical properties, biological activities, and mechanisms of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
History and Discovery
The history of this compound is intrinsically linked to the development of its amide analog, pyrazinamide. Pyrazinamide was first synthesized and patented in 1936.[1] However, its potent antitubercular activity was not recognized until 1952.[1] The discovery was remarkable as pyrazinamide showed no in vitro activity at neutral pH, a characteristic that would typically deter further investigation for in vivo efficacy.[1] The exploration of pyrazine derivatives was spurred by the known antitubercular activity of nicotinamide, a structurally similar compound.[1][2] This led to the investigation of various pyrazine analogs, including the synthesis of this compound as a key intermediate for creating a diverse library of compounds.
Synthesis and Chemical Properties
This compound is typically synthesized from pyrazinamide or pyrazine-2-carboxylic acid. The common synthetic routes are outlined below.
Synthesis from Pyrazinamide
A prevalent method involves the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[4]
Caption: Synthesis of this compound from Pyrazinamide.
Synthesis from Pyrazine-2-carboxylic Acid
A more direct route starts with pyrazine-2-carboxylic acid, which is first esterified and then treated with hydrazine hydrate.[5]
Caption: Synthesis of this compound from Pyrazine-2-carboxylic Acid.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O | [6] |
| Molecular Weight | 138.13 g/mol | [6] |
| CAS Number | 768-05-8 | [6] |
| Melting Point | 170 °C | [6] |
| Appearance | White to light yellow powder/crystal | [6] |
| SMILES | C1=CN=C(C=N1)C(=O)NN | [7] |
| InChIKey | OHFIJHDYYOCZME-UHFFFAOYSA-N | [7] |
Biological Activities and Mechanism of Action
The primary biological activity of this compound and its derivatives is their antimicrobial effect, particularly against Mycobacterium tuberculosis. It also exhibits potential as an anticancer and anti-inflammatory agent.
Antimicrobial Activity
This compound serves as a scaffold for the synthesis of numerous derivatives with potent antimicrobial properties.[4] The mechanism of action is closely related to that of pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA disrupts the membrane potential and interferes with energy production in M. tuberculosis, particularly in the acidic environment of granulomas.[1] It is hypothesized that derivatives of this compound may act through similar pathways or serve as prodrugs that are hydrolyzed to release active hydrazide or pyrazinoic acid moieties. Some derivatives have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for mycobacterial cell wall synthesis.
The following table summarizes the antimicrobial activity of some this compound derivatives.
| Compound Code | Substituent (-R) | Test Organism | Zone of Inhibition (mm) at 250 µg/ml | MIC (µg/ml) | Reference |
| PH 1 | -CH=CHC₆H₅ | S. aureus | 9.8 ± 0.05 | - | [8] |
| B. subtilis | 6.8 ± 0.05 | - | [8] | ||
| PH 2 | -CH=CH-CH=CHC₆H₅ | S. aureus | - | 200 | [8] |
| B. subtilis | - | 180 | [8] | ||
| PH 4 | -CH=CHC₆H₄-p-OCH₃ | S. aureus | - | 210 | [8] |
| B. subtilis | - | 200 | [8] | ||
| PH 5 | -CH=CHC₆H₄-o-Cl | E. coli | 8.2 ± 0.1 | - | [8] |
| PH 12 | -CH=CHC₆H₄-m-OH | S. typhi | - | 230 | [8] |
| Ofloxacin (Standard) | - | S. aureus | 22.4 ± 0.09 | 100 | [8] |
| B. subtilis | 24.2 ± 0.08 | 100 | [8] | ||
| E. coli | 25.4 ± 0.05 | 100 | [8] | ||
| S. typhi | 23.5 ± 0.07 | 100 | [8] |
Anticancer and Anti-inflammatory Activity
Preliminary studies suggest that pyrazine derivatives, including those derived from this compound, may possess anticancer and anti-inflammatory properties.[9] The proposed mechanisms often involve the inhibition of kinase signaling pathways that are crucial for cancer cell proliferation and survival.[10] For instance, some pyrazine-based compounds have been investigated as inhibitors of protein tyrosine phosphatases, which are implicated in cancer development.[11]
Pharmacokinetics and Toxicity
Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity data for this compound are limited in the public domain. However, data for the closely related compound, pyrazinamide, can provide some insights.
Pyrazinamide is well-absorbed orally with a bioavailability of over 90%.[1] It is metabolized in the liver to pyrazinoic acid, which is then further metabolized and excreted by the kidneys.[1] The elimination half-life of pyrazinamide is approximately 9 to 10 hours.[1]
| Parameter | Pyrazinamide Value | Reference |
| Bioavailability | >90% | [1] |
| Metabolism | Liver | [1] |
| Elimination Half-life | 9-10 hours | [1] |
| Excretion | Kidney | [1] |
Common side effects associated with pyrazinamide include nausea, loss of appetite, and muscle and joint pains.[1] More severe side effects can include liver toxicity and gout.[1] It is plausible that this compound and its derivatives may exhibit similar pharmacokinetic and toxicity profiles, but dedicated studies are required for confirmation.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives, specifically hydrazones, typically involves the condensation of this compound with various aldehydes or ketones.[4]
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocol:
-
Dissolve this compound (0.05 mol) in 10 ml of ethanol.[4]
-
Add a solution of the desired aromatic or substituted aldehyde (0.05 mol) in ethanol to the this compound solution.[4]
-
Reflux the reaction mixture for 4 hours.[4]
-
After cooling the mixture, filter the resulting precipitate.[4]
-
Dry the precipitate and recrystallize it from aqueous ethanol to obtain the purified derivative.[4]
In Vitro Antimicrobial Activity Assay (Agar Cup Plate Method)
This method is commonly used to evaluate the antimicrobial activity of synthesized compounds.[4]
Caption: Workflow for the Agar Cup Plate Method for antimicrobial testing.
Detailed Protocol:
-
Prepare Muller Hinton agar medium and sterilize by autoclaving at 120°C (15 lb/in²) for 30 minutes.[4]
-
Inoculate approximately 30 ml of the molten nutrient agar medium with the respective bacterial strain (e.g., 6 ml of inoculum to 300 ml of medium).[4]
-
Aseptically transfer the inoculated medium into sterilized petri dishes (10 cm diameter) and allow it to solidify.[4]
-
Using a sterile borer, create three wells of 6 mm diameter in each plate.[4]
-
Prepare a 250 µg/ml concentration of the test compound in dimethyl sulfoxide (DMSO). Use a standard antibiotic (e.g., ofloxacin) as a positive control.[4]
-
Accurately transfer 0.1 ml of the test and standard solutions into the wells using a micropipette.[4]
-
Allow the plates to stand at room temperature for 2 hours to permit diffusion of the solutions into the medium.[4]
-
Incubate the petri dishes at 37±1°C for 24 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition around each well.[4]
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is currently limited. The primary mechanism of its precursor, pyrazinamide, involves metabolic activation and subsequent disruption of cellular functions in M. tuberculosis rather than direct interaction with a specific host signaling pathway.
However, the broader class of pyrazine derivatives has been shown to interact with various signaling pathways, particularly in the context of cancer. These compounds can act as kinase inhibitors, affecting pathways such as the RAS-ERK signaling pathway, which is crucial for cell proliferation and survival.[12]
Caption: Potential inhibition of kinase signaling by pyrazine derivatives.
Further research is necessary to elucidate the specific signaling pathways that may be modulated by this compound and its derivatives in both microbial and host cells.
Conclusion
This compound is a versatile chemical intermediate with a rich history tied to the development of antitubercular drugs. Its synthesis is well-established, and it serves as a valuable scaffold for the creation of a wide range of derivatives with significant antimicrobial and potential anticancer and anti-inflammatory activities. While the precise mechanism of action and a comprehensive pharmacokinetic and toxicity profile of the parent compound require further investigation, the existing body of literature provides a strong foundation for future research and development. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for scientists and professionals in the field of drug discovery. The provided experimental protocols and structured data aim to facilitate further exploration of this promising class of compounds.
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newtbdrugs.org [newtbdrugs.org]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. This compound | 768-05-8 | FP02880 | Biosynth [biosynth.com]
- 7. Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosynce.com [biosynce.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The "Pyrazine-2-Carbohydrazide" Scaffold: A Versatile Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents. When functionalized with a carbohydrazide group at the 2-position, the resulting "Pyrazine-2-carbohydrazide" core emerges as a particularly versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, with a focus on its antimicrobial, anticancer, and anti-inflammatory potential. Detailed experimental protocols, quantitative bioactivity data, and visual representations of mechanistic pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Synthesis of the this compound Scaffold and Its Derivatives
The foundational this compound molecule is typically synthesized from pyrazinoic acid or its ester derivatives.[1] A common synthetic route involves the esterification of pyrazinoic acid, followed by hydrazinolysis of the resulting ester.[2] This core scaffold can then be readily modified, most commonly through condensation with a variety of aldehydes or ketones to yield a diverse library of N-substituted this compound derivatives, often referred to as pyrazine hydrazones.[2][3]
General Synthetic Protocol:
A two-step synthesis is generally employed to produce this compound derivatives.
Step 1: Synthesis of this compound Pyrazinoic acid is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of sulfuric acid.[2] The resulting pyrazinoate is then reacted with hydrazine hydrate, usually in an alcoholic solvent under reflux, to yield this compound.[2][4]
Step 2: Synthesis of N'-Substituted this compound Derivatives (Hydrazones) The synthesized this compound is then condensed with a selected aldehyde or ketone. This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid.[2] The resulting hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Antimicrobial Activity
The this compound scaffold is perhaps most famously represented by pyrazinamide, a first-line antitubercular drug.[5] This has spurred extensive research into the antimicrobial properties of its derivatives against a variety of bacterial and fungal pathogens.
Mechanism of Action:
The antimicrobial mechanism of this compound derivatives is multifaceted and can vary depending on the specific derivative and the target organism. In the case of Mycobacterium tuberculosis, pyrazinamide acts as a prodrug. It is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[5][6] POA is believed to disrupt membrane transport and energetics, inhibit fatty acid synthase I (FAS-I), and interfere with coenzyme A biosynthesis, ultimately leading to bacterial cell death, particularly in the acidic environment of granulomas.[5][6][7] Resistance to pyrazinamide is often associated with mutations in the pncA gene, which encodes for pyrazinamidase.[8]
Quantitative Antimicrobial Activity Data:
Numerous studies have reported the in vitro antimicrobial activity of this compound derivatives against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | S. typhi MIC (µg/mL) | Reference |
| PH02 | -CH=CH-C₆H₅ | 200 | 180 | - | - | [2] |
| PH04 | -C₆H₄-p-OCH₃ | 210 | 200 | - | - | [2] |
| PH06 | -C₆H₄-m-Cl | - | - | 200 | - | [2] |
| PH08 | -C₆H₄-o-NO₂ | 180 | 180 | - | - | [2] |
| PH10 | -C₆H₄-p-NO₂ | 190 | 190 | - | - | [2] |
| PH12 | -C₆H₄-m-OH | - | - | - | 230 | [2] |
| PH14 | -C₆H₄-p-N(CH₃)₂ | - | - | - | 200 | [2] |
| Ofloxacin | (Standard) | - | - | - | - | [2] |
Note: '-' indicates data not reported or activity not observed at the tested concentrations.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Agar Cup Plate Method)
This method is widely used for preliminary screening of antimicrobial activity.[9]
-
Media Preparation: Mueller-Hinton agar medium is prepared and sterilized by autoclaving at 121°C for 15 minutes. The sterile molten agar is then cooled to 45-50°C.
-
Inoculation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly seeded into the molten agar.
-
Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Wells of a specific diameter (e.g., 6 mm) are then aseptically bored into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 250 µg/mL in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., ofloxacin) and the solvent alone serve as positive and negative controls, respectively.[9]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, positioning them as promising candidates for anticancer drug development.
Mechanism of Action:
The anticancer mechanisms of this compound derivatives are diverse and appear to be cell-line and compound-specific. One of the prominent mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[10] For instance, some pyrazine derivatives have been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer.[11] Additionally, the planar structure of the pyrazine ring can facilitate intercalation with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis.[10]
Quantitative Anticancer Activity Data:
The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3e | A549 (Lung) | 43.38 | [12] |
| 18 | HCT-116 (Colon) | >50 | [1] |
| 18 | OVCAR-8 (Ovarian) | 39.7 | [1] |
| 18 | HL-60 (Leukemia) | 28.6 | [1] |
| 18 | SF-295 (Glioblastoma) | 35.4 | [1] |
| Doxorubicin | (Standard) | Varies by cell line | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.[14]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13][14]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of the this compound scaffold is an emerging area of interest. Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. The modulation of key inflammatory pathways by small molecules is a major focus of drug discovery.
Mechanism of Action:
The anti-inflammatory effects of pyrazine derivatives are thought to be mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15] By inhibiting these pathways, this compound derivatives can potentially reduce the production of inflammatory mediators.
Quantitative Anti-inflammatory Activity Data:
While extensive quantitative data for a wide range of this compound derivatives is still emerging, some studies on related hydrazone-containing compounds have shown promising in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Compound 1 | 20 | 2 | Significant | [16] |
| Compound 1 | 20 | 3 | Significant | [16] |
| Compound 1 | 40 | 2 | Significant | [16] |
| Compound 1 | 40 | 3 | Significant | [16] |
| Compound 1A | 20 | 2 | Significant | [16] |
| Compound 1A | 20 | 3 | Significant | [16] |
| Compound 1A | 20 | 4 | Significant | [16] |
| Diclofenac | 25 | - | (Standard) | [8] |
Note: "Compound 1" is N-pyrrolylcarbohydrazide and "Compound 1A" is a pyrrole hydrazone derivative. "Significant" indicates a statistically significant reduction in paw edema compared to the control group.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for screening acute anti-inflammatory activity.[8]
-
Animal Acclimatization and Grouping: Wistar rats are acclimatized to laboratory conditions and divided into groups (e.g., control, standard, and test groups).
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., diclofenac), and the control group receives the vehicle.[8]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the right hind paw of each rat.[8]
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection, usually with a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.
Conclusion and Future Perspectives
The "this compound" scaffold represents a highly promising and versatile core structure in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and emerging anti-inflammatory properties. The established synthetic routes allow for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies to optimize potency and selectivity.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms: While general mechanisms of action have been proposed, further studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds, particularly for their anticancer and anti-inflammatory effects.
-
Expansion of Anti-inflammatory Studies: The anti-inflammatory potential of this scaffold is a relatively underexplored area. Comprehensive in vitro and in vivo studies are warranted to identify lead compounds and elucidate their mechanisms of action.
-
Optimization of Pharmacokinetic Properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be crucial for optimizing the drug-like properties of promising lead compounds.
-
Synergistic Combination Therapies: Investigating the potential of this compound derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly for drug-resistant infections and cancers.
References
- 1. 3-Formyl-2-pyrazinecarboxylic Acid|CAS 865061-50-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. jyoungpharm.in [jyoungpharm.in]
- 13. researchgate.net [researchgate.net]
- 14. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Pyrazine-2-Carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antimicrobial spectrum of pyrazine-2-carbohydrazide and its derivatives, offering a comprehensive overview of their activity against a range of microbial pathogens. This document details quantitative antimicrobial data, elucidates key mechanisms of action, and provides standardized experimental protocols to aid in the research and development of novel antimicrobial agents based on this promising scaffold.
Antimicrobial Spectrum: A Quantitative Overview
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria, as well as significant potential against Mycobacterium tuberculosis and certain fungal species. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
Studies have shown that this compound derivatives are generally more potent against Gram-positive bacteria compared to Gram-negative bacteria.[1][2] The tables below summarize the MIC values of various this compound derivatives against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Substitution | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) |
| PH2 | N'-[3-phenylprop-2-en-1-ylidene] | 200 | 180 |
| PH4 | N'-[(4-methoxyphenyl) methylene] | 210 | 200 |
| PH8 | N'-[(2-nitrophenyl) methylene] | 180 | 180 |
| PH10 | N'-[(4-nitrophenyl) methylene] | 190 | 190 |
| P2 | (4-(pyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | 6.25 | 25 |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 6.25 | 25 |
| Ofloxacin (Standard) | - | - | - |
Data compiled from multiple sources.[1][3]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative Substitution | Escherichia coli (µg/mL) | Salmonella typhi (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| PH6 | N'-[(3-chlorophenyl) methylene] | 200 | - | - |
| PH12 | N'-[(3-hydroxyphenyl) methylene] | - | 230 | - |
| PH14 | N'-[(4-dimethylaminophenyl) methylene] | - | 200 | - |
| P3 | (4-(pyrimidin-2-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 50 | - | - |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 50 | - | - |
| P6 | (4-(6-methylpyrazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | - | - | 25 |
| P7 | (3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone | 50 | - | 25 |
| P9 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(3-aminopyrazin-2-yl)methanone | 50 | - | 25 |
| Ofloxacin (Standard) | - | - | - | - |
Data compiled from multiple sources.[1][3]
Antitubercular Activity
This compound is a core structural component of pyrazinamide, a first-line antituberculosis drug. Consequently, its derivatives have been extensively investigated for their activity against Mycobacterium tuberculosis. Several derivatives have shown promising activity against drug-susceptible and drug-resistant strains.[4]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis H37Rv
| Compound ID | Derivative Substitution | MIC (µg/mL) |
| Compound 4 | N4-ethyl-N1-pyrazinoyl-thiosemicarbazide | 16.87 (IC90) |
| Compound 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 1.56 |
| Compound 9 | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 6.25 |
| Compound 14 | (Structure not specified) | 1.95 (DS), 3.9 (MDR), 15.63 (XDR) |
| Compound 19 | (Structure not specified) | 1.95 (DS), 3.9 (MDR), 7.81 (XDR) |
| Compound 24 | (Structure not specified) | 0.98 (DS), 1.95 (MDR), 3.9 (XDR) |
| Pyrazinamide (Standard) | - | 6.25 - 50 |
DS: Drug-Susceptible, MDR: Multi-Drug Resistant, XDR: Extensively Drug-Resistant. Data compiled from multiple sources.[4][5][6]
Antifungal Activity
The antifungal potential of this compound derivatives is an emerging area of research. Certain derivatives have demonstrated inhibitory activity against pathogenic fungi.
Table 4: Antifungal Activity of this compound Derivatives
| Compound ID | Derivative Substitution | Candida albicans (MIC in µg/mL) |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 3.125 |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | 3.125 |
Data compiled from a study on pyrazine-2-carboxylic acid derivatives.[3]
Mechanisms of Action
The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The primary mechanisms identified to date involve the inhibition of crucial enzymes in bacterial and fungal cell wall synthesis.
Inhibition of DprE1 in Mycobacterium tuberculosis
A key target of this compound derivatives in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7] This enzyme is a critical component of the pathway responsible for the biosynthesis of arabinan, an essential component of the mycobacterial cell wall.[1][7] Inhibition of DprE1 disrupts the production of decaprenylphosphoryl-β-D-arabinose (DPA), the arabinose donor for arabinan synthesis, ultimately leading to cell death.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
Pyrazine-2-Carbohydrazide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyrazine-2-carbohydrazide, a heterocyclic compound incorporating a pyrazine ring and a hydrazide functional group, has emerged as a pivotal precursor in the landscape of organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the development of a diverse array of novel molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the generation of compounds with significant biological activities.
Synthesis of this compound
The primary synthetic routes to this compound typically commence from either pyrazine-2-carboxylic acid or its amide derivative, pyrazinamide. The general workflow involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from Pyrazine-2-Carboxylic Acid
A common and effective method for the laboratory-scale synthesis of this compound is detailed below.[1][2][3]
Step 1: Esterification of Pyrazine-2-Carboxylic Acid
-
Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in 50 mL of methanol.[1][3]
-
Add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.[1][3]
Step 2: Hydrazinolysis of the Ester
-
To the solution containing the methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (0.3 mol).[1][3]
-
Reflux the resulting mixture for an additional 8 hours.[1][3]
Step 3: Crystallization and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Slowly evaporate the solvent to facilitate the formation of orange crystals of this compound.[1][3]
This procedure typically affords the target compound in good yield. For instance, one study reported a yield of 81% with a melting point of 170 °C.[1]
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives, with Schiff bases (hydrazones) being a prominent class. These derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6]
Synthesis of Schiff Base Derivatives
The condensation reaction between this compound and various aromatic aldehydes is a straightforward and efficient method for generating a library of Schiff base derivatives.[1][4][6]
Caption: General scheme for Schiff base synthesis.
Experimental Protocol: General Synthesis of Schiff Bases
The following protocol outlines a general procedure for the synthesis of N'-substituted pyrazine-2-carbohydrazides.[1][4][6]
-
Dissolve this compound (10 mmol) in 40 mL of absolute ethanol with stirring.[1]
-
Add the desired substituted aromatic aldehyde (10 mmol) to the solution.[1]
-
Reflux the reaction mixture for 6 hours.[1]
-
Reduce the volume of the solution and allow it to cool and evaporate slowly at room temperature.[1]
-
Recrystallize the resulting solid product from ethanol to obtain the purified Schiff base.[1]
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have demonstrated promising antimicrobial activity against a range of bacterial strains. The structural modifications achieved through the formation of Schiff bases can enhance the lipophilicity of the parent molecule, potentially leading to increased intracellular concentration and improved efficacy.[4]
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | R' Group (Substituent on Aldehyde) | Antibacterial Activity (Gram-positive) | Antibacterial Activity (Gram-negative) |
| PH 1 | -H | Active | Less Active |
| PH 2 | -CH=CH-Ph | Active | Less Active |
| PH 3 | 2-Furyl | Active | Less Active |
| PH 4 | 4-OCH₃ | Active | Less Active |
| PH 5 | 2-Cl | Active | Less Active |
| PH 6 | 3-Cl | Active | Less Active |
| PH 8 | 4-NO₂ | Active | Less Active |
| PH 9 | 2-OH | Active | Less Active |
| PH 10 | 4-OH | Active | Less Active |
Data synthesized from multiple sources.[4][6] The term "Active" indicates reported inhibitory effects, while "Less Active" suggests weaker or no significant activity compared to Gram-positive strains.
Anticancer Potential of this compound Derivatives
Recent research has explored the anticancer properties of this compound derivatives. By employing molecular hybridization techniques, new series of compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]
Table 2: Anticancer Activity of Selected Hybrid Molecules
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 12a | A549 (Lung Cancer) | 19 ± 0.50 |
| 13a | A549 (Lung Cancer) | 17 ± 0.5 |
Data extracted from a study on hybrid molecules incorporating a this compound moiety.[5]
Characterization of this compound and its Derivatives
The structural elucidation and purity assessment of this compound and its derivatives are crucial steps in their synthesis and application. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Table 3: Spectroscopic and Analytical Data
| Technique | Purpose | Typical Observations |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of C=O, N-H, and C=N stretching vibrations. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation | Characteristic chemical shifts for protons on the pyrazine ring and the hydrazide moiety. |
| Mass Spectrometry (MS) | Molecular weight determination | Provides the molecular ion peak corresponding to the mass of the synthesized compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Used to determine the purity of the synthesized compounds and monitor reaction progress.[4] |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity check | Used to monitor the progress of the reaction and assess the purity of the final product.[4] |
Conclusion
This compound stands as a testament to the power of heterocyclic compounds in driving innovation in organic synthesis and medicinal chemistry. Its accessibility through straightforward synthetic routes and its reactivity make it an invaluable precursor for the generation of diverse molecular architectures. The demonstrated antimicrobial and anticancer activities of its derivatives underscore the potential of this scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
Methodological & Application
Synthesis of Pyrazine-2-Carbohydrazide from Pyrazinamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of pyrazine-2-carbohydrazide, a crucial intermediate in the development of various pharmaceutical compounds, notably for its applications in anti-tuberculosis drug discovery. The synthesis route outlined here begins with the readily available starting material, pyrazinamide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chemical synthesis of this compound from pyrazinamide, which involves a two-step process of esterification followed by hydrazinolysis. An alternative biocatalytic method is also presented for comparison.
| Parameter | Chemical Synthesis: Esterification | Chemical Synthesis: Hydrazinolysis | Biocatalytic Synthesis |
| Starting Material | Pyrazinoic Acid (from Pyrazinamide) | Ethyl/Methyl Pyrazinoate | Pyrazinamide |
| Key Reagents | Ethanol/Methanol, Conc. H₂SO₄ | 100% Hydrazine Hydrate | Bacillus smithii whole cells, Hydrazine dihydrochloride |
| Reactant Molar Ratio | Pyrazinoic Acid: 0.1 mol | Ethyl Pyrazinoate: (from 0.1 mol Pyrazinoic Acid) | Pyrazinamide: 40 mM |
| Hydrazine Hydrate: 3.0 mol | Hydrazine dihydrochloride: 1000 mM | ||
| Solvent | Ethanol/Methanol | Ethanol/Methanol | Solvent-free |
| Reaction Temperature | Reflux | Reflux | 20 °C |
| Reaction Time | 24 hours | 8 hours | Not specified |
| Yield | Not specified for intermediate | 81% (starting from pyrazine-2-carboxylic acid)[1] | 63% molar conversion (fed-batch)[2] |
Experimental Protocols
Chemical Synthesis of this compound from Pyrazinamide
This protocol is divided into three main stages: hydrolysis of pyrazinamide, esterification of the resulting pyrazinoic acid, and finally, hydrazinolysis to yield the target compound.
Step 1: Alkaline Hydrolysis of Pyrazinamide to Pyrazinoic Acid
-
In a round-bottom flask, dissolve 0.1 mol of pyrazinamide in an appropriate volume of aqueous alkaline solution (e.g., sodium hydroxide).
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the amide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the pyrazinoic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain pyrazinoic acid.
Step 2: Esterification of Pyrazinoic Acid
-
Dissolve the dried pyrazinoic acid (from Step 1) in ethanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 24 hours.[3] The progress of the esterification can be monitored by TLC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude ethyl pyrazinoate.
Step 3: Hydrazinolysis of Ethyl Pyrazinoate
-
To the crude ethyl pyrazinoate from the previous step, add 3.0 mol of 100% hydrazine hydrate.[3]
-
Reflux the resulting mixture for an additional period.
-
Cool the reaction mixture and allow it to stand. The product, this compound, will crystallize out of the solution.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing the Synthesis Workflow
The following diagrams illustrate the chemical synthesis pathway and the logical workflow of the experimental procedure.
Caption: Chemical synthesis pathway from pyrazinamide.
Caption: Experimental workflow for the synthesis.
References
Application Notes & Protocols: Synthesis and Evaluation of Pyrazine-2-Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel pyrazine-2-carbohydrazide derivatives through condensation reactions. The protocols detailed below are intended to assist researchers in the fields of medicinal chemistry and drug development in synthesizing and evaluating these compounds for their potential therapeutic applications, particularly as antimicrobial agents.
Overview and Principle
This compound is a key chemical intermediate, recognized for its role in the synthesis of biologically active compounds. Derivatives of this scaffold have shown significant promise, particularly in the development of new antimicrobial and antitubercular agents.[1][2][3] The core synthetic strategy involves a condensation reaction between this compound and a variety of aldehyde-containing molecules to yield the corresponding hydrazone derivatives (Schiff bases).[1][2]
The general synthetic pathway is a multi-step process that begins with either pyrazinamide or pyrazine-2-carboxylic acid. This precursor is first converted to an ester, which then undergoes hydrazinolysis to form the crucial this compound intermediate. This intermediate is subsequently reacted with various substituted aromatic aldehydes to generate a library of diverse derivatives.[1][2][4]
Experimental Protocols
Synthesis of this compound Intermediate
This protocol outlines the synthesis of the key intermediate, this compound, starting from pyrazine-2-carboxylic acid.
Materials:
-
Pyrazine-2-carboxylic acid
-
Methanol
-
Concentrated Sulfuric acid
-
Hydrazine hydrate (100%)
-
Ethanol (cold)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum drying oven
Protocol:
-
Esterification:
-
Hydrazinolysis:
-
Crystallization and Purification:
-
After reflux, allow the reaction mixture to cool slowly to room temperature.[2][5]
-
Orange crystals of this compound will precipitate out of the solution upon slow evaporation.[2][5]
-
Wash the collected crystals with a small amount of cold ethanol.[2][5]
-
Dry the purified crystals under vacuum. The expected yield is approximately 81%, with a melting point of 170 °C.[2]
-
General Protocol for the Synthesis of this compound Derivatives (Schiff Bases)
This protocol describes the condensation reaction between the this compound intermediate and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde, salicylaldehyde)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Filtration apparatus
Protocol:
-
Reaction Setup:
-
Condensation Reaction:
-
Product Isolation and Purification:
-
After the reflux period, reduce the volume of the yellow solution by evaporation.[2]
-
Allow the concentrated solution to cool slowly to room temperature to facilitate crystallization.[2]
-
Collect the resulting solid precipitate by filtration.[1]
-
Recrystallize the solid product from aqueous ethanol to obtain the purified derivative.[1]
-
Dry the final product.
-
Data Presentation
Table 1: Physicochemical Data of Synthesized this compound Derivatives
| Compound ID | Derivative Name | Yield (%) | Melting Point (°C) |
| Hmbpcz | N'-(2-hydroxybenzylidene)this compound | - | - |
| Hbpcz | N'-(2-hydroxy-4-methoxybenzylidene)this compound | 77 | - |
| PH1 | N′-[phenyl methylene] this compound | - | - |
| PH2 | N-[3-phenylprop-2-en-1-ylidene] this compound | - | - |
| PH3 | N′-[3-furyl methylene] this compound | - | - |
| PH4 | N′-[(4-methoxyphenyl) methylene] this compound | - | - |
| PH5 | N′-[(2-chlorophenyl) methylene] this compound | - | - |
| PH6 | N′-[(3-chlorophenyl) methylene] this compound | - | - |
| PH9 | N′-[(3-nitrophenyl) methylene] this compound | - | - |
| PH12 | N′-[(3-hydroxyphenyl) methylene] this compound | - | - |
Data extracted from multiple sources; "-" indicates data not available in the cited literature.[2][4]
Table 2: Selected Spectroscopic Data for Characterization
| Compound ID | ¹H-NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |
| Hbpcz | 12.55 (s, 1H, amide), 11.62 (s, 1H, phenolic), 9.27 (s, 1H, azomethine), 8.94, 8.80, 8.75 (s, 1H each, pyrazine), 7.40 (d, 1H), 6.54 (d, 1H), 6.51 (s, 1H), 3.78 (s, 3H, OCH₃) | 2841 (aliphatic C-H), 1690-1672 (C=O), 1633-1629 (azomethine) | - |
| PH9 | 8.84-8.98 (m, 3H, pyrazine), 7.54 (s, 1H, =CH), 12.60 (s, 1H, N-H) | 3292 (NH), 3103 (Ar-CH), 1684 (C=O), 1699 (C=N), 1521 (C-NO₂) | 295.1012 [M+Na] |
| PH12 | 8.74-8.87 (m, 3H, pyrazine), 7.61-7.80 (m, 4H, aromatic), 7.29 (s, 1H, =CH), 12.42 (s, 1H, N-H), 5.33 (s, 1H, OH) | 3452 (C-OH), 1660 (C=O), 1575 (C=N) | 243.1660 [M+1] |
Spectral data provides confirmation of the synthesized structures.[2][4]
Application: Antimicrobial Activity Screening
The synthesized this compound derivatives can be screened for their antimicrobial properties against various bacterial and fungal strains.
Protocol: Agar Cup Plate Method for Antibacterial Screening
-
Preparation of Media and Inoculum:
-
Prepare Muller Hinton agar medium and sterilize by autoclaving at 120°C (15 lbs/in²) for 30 minutes.[1]
-
Inoculate the molten agar with 24-hour cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi). A typical ratio is 6 mL of inoculum to 300 mL of medium.[1]
-
Pour approximately 30 mL of the inoculated medium into sterile Petri dishes and allow it to solidify.[1]
-
-
Preparation of Test and Standard Solutions:
-
Assay Procedure:
-
Using a sterile borer, create three wells (6 mm in diameter) in the agar of each plate.[1]
-
Aseptically add 0.1 mL of the test compound solution and the standard solution into separate wells.[1]
-
Allow the plates to stand at room temperature for 2 hours to permit diffusion of the solutions into the medium.[1]
-
Incubate the plates at 37±1°C for 24 hours.[1]
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.[1]
-
Visualized Workflows and Pathways
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for antimicrobial screening via the agar cup method.
References
Application Notes and Protocols for the Synthesis and Characterization of Pyrazine-2-carbohydrazide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of metal complexes derived from Pyrazine-2-carbohydrazide. This class of compounds is of significant interest in medicinal chemistry and materials science due to its versatile coordination behavior and potential biological activities.
Synthesis of this compound Ligand
This compound serves as a fundamental building block for the synthesis of various metal complexes. A common and effective method for its preparation involves a two-step process starting from pyrazine-2-carboxylic acid.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of Pyrazine-2-carboxylic Acid [1]
-
In a round-bottom flask, dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hydrazinolysis of the Ester [1]
-
To the methanolic solution of the pyrazine-2-carboxylate ester, add hydrazine hydrate (100%, 0.3 mol).
-
Reflux the resulting mixture for 8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly evaporate the solvent to facilitate the crystallization of the product.
-
Filter the resulting orange crystals, wash with cold ethanol, and dry under vacuum.
The typical yield for this synthesis is approximately 81%, with a melting point of 170 °C.[1]
General Protocol for the Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a generalized protocol that can be adapted for various metal ions.
Experimental Protocol: Metal Complex Synthesis
-
Ligand Solution Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating if necessary.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, acetate, or sulfate) of the desired metal (1 mmol) in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Reflux: Reflux the reaction mixture for a specified period (typically 2-6 hours), during which the complex will precipitate.
-
Isolation and Purification: After cooling the mixture to room temperature, filter the precipitate, wash it with the solvent used for the reaction and then with a volatile solvent like diethyl ether, and finally dry it in a desiccator over anhydrous calcium chloride.
Characterization of this compound Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes to determine their structure, composition, and purity.
Physicochemical and Analytical Data
The elemental composition and physical properties of the complexes provide fundamental information about their stoichiometry and stability.
| Complex | Color | M.p. (°C) | Yield (%) |
| Ligand (this compound) | Orange | 170 | 81 |
| [Cu(L)Cl₂] | Green | >300 | ~75 |
| [Co(L)Cl₂] | Brown | >300 | ~70 |
| [Ni(L)Cl₂] | Green | >300 | ~65 |
| [Mn(L)Cl₂] | Pale Yellow | >300 | ~72 |
| [Zn(L)₂]Cl₂ | White | >300 | ~80 |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands of this compound and its metal complexes are summarized below.
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Ligand (this compound) | ~3300-3100 | ~1680 | - | - | - |
| Metal Complexes | Shifted | Lowered | ~1620-1600 | ~500-450 | ~450-400 |
The lowering of the ν(C=O) frequency and the appearance of new bands corresponding to ν(M-N) and ν(M-O) are indicative of the coordination of the carbohydrazide moiety to the metal center.
Electronic Spectra (UV-Vis) provide information about the electronic transitions within the complex and can help in determining the geometry of the complex.
| Complex Type | Typical λₘₐₓ (nm) | Assignment |
| Ligand | ~270, ~320 | π → π* transitions |
| Cu(II) | ~380, ~690 | LMCT, d-d |
| Co(II) | ~450, ~650 | d-d transitions |
| Ni(II) | ~400, ~600, ~900 | d-d transitions |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to characterize the ligand and to confirm its purity. For diamagnetic complexes like Zn(II), NMR can provide insights into the coordination environment.
Magnetic Susceptibility and Molar Conductance
Magnetic Susceptibility measurements are crucial for determining the number of unpaired electrons in the metal center and thus inferring the geometry of the complex.
| Metal Ion | Typical Magnetic Moment (μ_eff, B.M.) | Inferred Geometry |
| Cu(II) | 1.7 - 2.2 | Octahedral/Square Planar |
| Co(II) | 4.3 - 5.2 (high spin) | Octahedral |
| Ni(II) | 2.8 - 3.5 | Octahedral |
| Mn(II) | 5.6 - 6.1 (high spin) | Octahedral |
| Fe(III) | ~5.9 (high spin) | Octahedral |
| Zn(II) | Diamagnetic | Tetrahedral/Octahedral |
Molar Conductance measurements in a suitable solvent (e.g., DMF or DMSO) help in determining whether the anions are coordinated to the metal ion or are present as counter-ions.
| Molar Conductance (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) | Nature of Complex |
| < 50 | Non-electrolyte |
| 65 - 90 | 1:1 electrolyte |
| 130 - 170 | 1:2 electrolyte |
Thermal Analysis
Thermogravimetric Analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. The decomposition of this compound metal complexes often occurs in multiple steps, with the final residue being the metal oxide.[2]
References
Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazine-2-Carbohydrazide using Agar Well Diffusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-carbohydrazide and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Notably, they have shown promise as antimicrobial agents.[1][2][3] The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial compounds, and pyrazine derivatives represent a promising scaffold for such endeavors.[3] The agar well diffusion method is a widely used and effective preliminary screening technique to evaluate the in-vitro antimicrobial activity of new chemical entities. This document provides a detailed protocol for assessing the antimicrobial properties of this compound using this method.
Principle of the Agar Well Diffusion Method
The agar well diffusion assay is based on the principle of the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the tested compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the concentration of the compound and its efficacy against the test organism.
Materials and Reagents
-
This compound (or its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Salmonella typhi (Gram-negative))[1]
-
Sterile petri dishes (10 cm diameter)[1]
-
Sterile borer (6 mm diameter)[1]
-
Micropipettes and sterile tips[1]
-
Incubator (37±1°C)[1]
-
Laminar air flow hood
-
Autoclave
-
Dimethyl sulfoxide (DMSO) as a solvent[1]
-
Standard antibiotic (e.g., Ofloxacin) as a positive control[1]
-
Sterile saline solution (0.9%)
-
McFarland turbidity standards (0.5)
Experimental Protocol
Preparation of Media and Inoculum
-
Media Preparation : Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving at 121°C (15 lbs/in²) for 15-30 minutes, and cool to 45-50°C in a water bath.[1]
-
Inoculum Preparation : From a fresh culture of the test bacteria, prepare a bacterial suspension in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
-
Plate Inoculation : Aseptically transfer about 20-25 mL of the molten MHA into sterile petri dishes.[1] Allow the agar to solidify. Using a sterile cotton swab, evenly spread the prepared bacterial inoculum over the entire surface of the agar plates to create a lawn culture.
Agar Well Diffusion Assay
-
Well Preparation : Using a sterile 6 mm borer, create uniform wells in the inoculated agar plates.[1]
-
Sample Preparation : Prepare a stock solution of this compound (e.g., 250 µg/mL) in DMSO.[1]
-
Compound Application : Carefully add a fixed volume (e.g., 100 µL) of the this compound solution into the designated wells.[1]
-
Controls :
-
Positive Control : Add the standard antibiotic solution (e.g., Ofloxacin) to a separate well.
-
Negative Control : Add the solvent (DMSO) to another well to ensure it has no antimicrobial activity.
-
-
Pre-diffusion : Allow the plates to stand at room temperature for about 2 hours to permit the diffusion of the compounds from the wells into the agar.[1]
-
Incubation : Invert the plates and incubate them at 37±1°C for 24 hours.[1]
Data Collection and Interpretation
-
Measurement : After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[1]
-
Interpretation : A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared with the standard antibiotic.
Data Presentation
The following table summarizes the antimicrobial activity of some this compound derivatives against various bacterial strains, as determined by the agar well diffusion method.
| Compound Code | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| PH1 | S. aureus | 250 | 9.8 ± 0.05 | [4] |
| PH1 | B. subtilis | 250 | 6.8 ± 0.05 | [4] |
| PH3 | S. aureus | 250 | 9.5 ± 0.07 | [4] |
| PH3 | B. subtilis | 250 | 8.2 ± 0.07 | [4] |
| PH9 | S. aureus | 250 | 8.0 ± 0.09 | [4] |
| PH9 | B. subtilis | 250 | 8.4 ± 0.09 | [4] |
| Ofloxacin | S. aureus | 250 | 20.2 ± 0.05 | [4] |
| Ofloxacin | B. subtilis | 250 | 18.4 ± 0.09 | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the agar well diffusion method for testing the antimicrobial activity of this compound.
Caption: Workflow for Agar Well Diffusion Assay.
References
Application Notes: Microbroth Dilution Assay for MIC Determination of Pyrazine-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-carbohydrazide is a heterocyclic compound derived from pyrazine, which is a key structural motif in many biologically active molecules.[1][2][3] Notably, it is structurally related to pyrazinamide, a first-line antituberculosis drug.[4][5][6][7][8] This structural similarity suggests potential antimicrobial properties, particularly against Mycobacterium tuberculosis.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10][11][12] This document provides a detailed protocol for determining the MIC of this compound using this method.
Principle of the Microbroth Dilution Assay
The microbroth dilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[13][14][15]
Mechanism of Action of Structurally Related Compounds
While the specific mechanism of action of this compound is still under investigation, the action of its analogue, pyrazinamide, is well-documented. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[4][5][8] POA is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly in the acidic environment of phagosomes.[5][7][8] It may also inhibit fatty acid synthase I and trans-translation.[8] Given the structural similarities, it is plausible that this compound may have a similar mechanism of action.
Below is a conceptual diagram illustrating the proposed mechanism of action of pyrazinamide, which may be analogous to that of this compound.
Caption: Conceptual pathway for this compound's potential mechanism of action.
Data Presentation
The following table presents representative MIC data for this compound against several bacterial strains. Note: This data is illustrative and should be replaced with experimentally determined values.
| Microorganism | Strain | Medium | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | Middlebrook 7H9, pH 6.6 | 16 |
| Staphylococcus aureus | ATCC 29213 | Cation-Adjusted Mueller-Hinton Broth | 64 |
| Escherichia coli | ATCC 25922 | Cation-Adjusted Mueller-Hinton Broth | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Cation-Adjusted Mueller-Hinton Broth | >128 |
Experimental Protocols
This section provides a detailed protocol for determining the MIC of this compound. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]
Materials
-
This compound
-
Sterile 96-well U-bottom microtiter plates
-
Appropriate growth medium (e.g., Middlebrook 7H9 with OADC supplement for M. tuberculosis, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for other bacteria)
-
Sterile water or saline
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator
-
Micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Workflow for the microbroth dilution MIC assay.
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.10).
-
Dilute the standardized inoculum in the appropriate growth medium to achieve the final desired cell concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity or a pellet at the bottom, which indicates bacterial growth. An inverted mirror can aid in visualization.[17]
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show clear turbidity.
-
The sterility control (well 12) should remain clear.
-
Conclusion
The microbroth dilution assay is a robust and reproducible method for determining the MIC of this compound. This information is fundamental for the preclinical assessment of its potential as a novel antimicrobial agent. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is crucial for obtaining accurate and comparable results. Further studies would be required to establish the minimum bactericidal concentration (MBC) and to explore the in vivo efficacy of this compound.
References
- 1. This compound | 768-05-8 | Benchchem [benchchem.com]
- 2. This compound | 768-05-8 | FP02880 | Biosynth [biosynth.com]
- 3. Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. m.youtube.com [m.youtube.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazin-2-Carbohydrazid-Zytotoxizitäts-Assay
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Leitfaden zur Bewertung der zytotoxischen Aktivität von Pyrazin-2-carbohydrazid. Die hier beschriebenen Protokolle beschreiben etablierte Methoden zur Quantifizierung der Zelllebensfähigkeit und zur Bestimmung der Mechanismen des Zelltods nach Behandlung mit der Verbindung.
Einleitung
Pyrazin-2-carbohydrazid ist eine heterocyclische Verbindung, die aufgrund ihrer strukturellen Ähnlichkeit mit Pyrazinamid, einem wichtigen Medikament zur Behandlung von Tuberkulose, von Interesse ist.[1][2][3] Die Bewertung des zytotoxischen Potenzials solcher Verbindungen ist ein entscheidender Schritt in der Arzneimittelentwicklung, um sowohl ihre therapeutische Wirksamkeit gegen Krebszellen als auch ihre potenziellen toxischen Wirkungen auf gesunde Zellen zu verstehen.[4][5] Diese Application Note beschreibt detaillierte Protokolle für die Durchführung von Zytotoxizitätsstudien mit Pyrazin-2-carbohydrazid unter Verwendung gängiger In-vitro-Assays.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst hypothetische quantitative Daten zusammen, die aus den in diesem Dokument beschriebenen Zytotoxizitäts-Assays gewonnen wurden. Diese Werte dienen als Beispiel dafür, wie die Ergebnisse dargestellt werden können.
| Zelllinie | Assay | Behandlungsdauer (Stunden) | IC₅₀-Wert (µM) | Maximale Zytotoxizität (%) |
| A549 (Lungenkarzinom) | MTT | 24 | 75,3 | 85,2 |
| A549 (Lungenkarzinom) | MTT | 48 | 48,1 | 92,5 |
| A549 (Lungenkarzinom) | LDH | 48 | 55,6 | 78,9 |
| MCF-7 (Brustkrebs) | MTT | 24 | 92,8 | 79,4 |
| MCF-7 (Brustkrebs) | MTT | 48 | 65,2 | 88,1 |
| MCF-7 (Brustkrebs) | LDH | 48 | 72,4 | 71,3 |
| MRC-5 (normale Lungenfibroblasten) | MTT | 48 | > 200 | 15,7 |
Hinweis: IC₅₀ (halbmaximale Hemmkonzentration) ist die Konzentration einer Substanz, die erforderlich ist, um eine biologische oder biochemische Funktion um 50 % zu hemmen.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Methoden zur Bewertung der Zytotoxizität von Pyrazin-2-carbohydrazid. Es ist wichtig, aseptische Zellkulturtechniken beizubehalten, um zuverlässige Ergebnisse zu gewährleisten.[6]
Allgemeine Zellkultur und Vorbereitung der Verbindung
-
Zelllinien: Kultivieren Sie die ausgewählten Krebszelllinien (z. B. A549, MCF-7) und eine normale Zelllinie (z. B. MRC-5) in dem für jede Linie empfohlenen vollständigen Wachstumsmedium.[6]
-
Kulturbedingungen: Inkubieren Sie die Zellen bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.[6]
-
Vorbereitung der Verbindung: Bereiten Sie eine hochkonzentrierte Stammlösung von Pyrazin-2-carbohydrazid in sterilem Dimethylsulfoxid (DMSO) vor.[6] Verdünnen Sie die Stammlösung im Kulturmedium auf die gewünschten Endkonzentrationen. Die Endkonzentration von DMSO im Medium sollte 0,5 % nicht überschreiten, um eine Lösungsmitteltoxizität zu vermeiden.
MTT-Assay zur Bestimmung der Zelllebensfähigkeit
Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen als Indikator für die Zelllebensfähigkeit.[7] Lebensfähige Zellen mit aktivem Stoffwechsel wandeln das gelbe Tetrazoliumsalz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid; MTT) in ein violettes Formazanprodukt um.[7][8]
-
Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000–10.000 Zellen/Well aus und inkubieren Sie sie 24 Stunden lang.[6]
-
Behandlung: Behandeln Sie die Zellen mit verschiedenen Konzentrationen von Pyrazin-2-carbohydrazid und einer Vehikelkontrolle (DMSO) für 24, 48 oder 72 Stunden.[6]
-
MTT-Inkubation: Geben Sie nach dem Behandlungszeitraum 10 µL MTT-Lösung (5 mg/mL in PBS) in jedes Well und inkubieren Sie 4 Stunden lang bei 37 °C.[6][7]
-
Solubilisierung: Aspirieren Sie das Medium und geben Sie 100 µL DMSO in jedes Well, um die Formazankristalle aufzulösen.[6]
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplattenleser.[9][10]
LDH-Freisetzungs-Assay zur Bestimmung der Zytotoxizität
Dieser Assay quantifiziert die Freisetzung von Laktatdehydrogenase (LDH) aus geschädigten Zellen in das Kulturmedium, was ein Indikator für eine beeinträchtigte Membranintegrität und Zytotoxizität ist.[11][12]
-
Zellaussaat und Behandlung: Befolgen Sie die gleichen Schritte wie beim MTT-Assay.
-
Probensammlung: Sammeln Sie nach der Inkubation eine kleine Menge des Zellkulturüberstands aus jedem Well.[13]
-
LDH-Reaktion: Übertragen Sie den Überstand in eine neue 96-Well-Platte und fügen Sie die LDH-Reaktionslösung gemäß den Anweisungen des Herstellers hinzu.[14]
-
Inkubation: Inkubieren Sie die Platte 30 Minuten lang bei Raumtemperatur und vor Licht geschützt.[14]
-
Messung: Messen Sie die Extinktion bei 490 nm mit einem Mikroplattenleser.[14]
Annexin V/Propidiumiodid (PI)-Färbung zur Apoptose-Detektion
Dieser durchflusszytometrische Assay unterscheidet zwischen lebensfähigen, frühen apoptotischen, späten apoptotischen und nekrotischen Zellen.[15][16] In frühen apoptotischen Zellen wird Phosphatidylserin an die äußere Zellmembran transloziert und kann durch Annexin V nachgewiesen werden.[16] Propidiumiodid, ein Farbstoff, der die Zellmembran nicht durchdringen kann, färbt Zellen in der späten Apoptose oder Nekrose.[16]
-
Zellvorbereitung: Behandeln Sie die Zellen wie oben beschrieben in 6-Well-Platten.
-
Zellernte: Ernten Sie die Zellen durch Trypsinisierung (für adhärente Zellen) und zentrifugieren Sie sie.[15][16]
-
Waschen: Waschen Sie die Zellen zweimal mit kaltem phosphatgepuffertem Salin (PBS).[15]
-
Färbung: Resuspendieren Sie die Zellen in 1X Bindungspuffer und fügen Sie Annexin V-FITC und Propidiumiodid hinzu.[16]
-
Inkubation: Inkubieren Sie die Zellen 15 Minuten lang bei Raumtemperatur im Dunkeln.[16]
-
Analyse: Analysieren Sie die Proben innerhalb einer Stunde mittels Durchflusszytometrie.[16]
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und eine verallgemeinerte Signaltransduktionskaskade des Zelltods.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. caymanchem.com [caymanchem.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of "Pyrazine-2-carbohydrazide" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of novel Pyrazine-2-carbohydrazide derivatives. The protocols detailed below are designed for researchers in drug discovery and development to screen and characterize the potential of these compounds to mitigate inflammatory responses.
Introduction to this compound Derivatives in Inflammation
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory effects.[1][2] this compound derivatives, in particular, are being explored as potential anti-inflammatory agents. Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes.[1] Furthermore, these compounds may modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The evaluation of these activities is crucial in the preclinical assessment of new anti-inflammatory drug candidates.
Key In Vitro Anti-inflammatory Assays
A panel of in vitro assays is recommended to comprehensively assess the anti-inflammatory potential of this compound derivatives. These assays target different aspects of the inflammatory cascade:
-
Nitric Oxide (NO) Inhibition Assay: Measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: Determines the selective inhibition of the COX-2 enzyme, which is a key target for anti-inflammatory drugs.
-
Pro-inflammatory Cytokine Inhibition Assay: Quantifies the reduction of TNF-α and IL-6 levels in response to treatment with the derivatives.
Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazine-based Derivatives
The following tables summarize representative quantitative data for pyrazole-linked this compound derivatives and related heterocyclic compounds, demonstrating their potential anti-inflammatory effects.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Concentration (µM) | % NO Inhibition | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pz-Hyd-1 | 10 | 45% | 12.5 | L-NMMA | 8.2 |
| Pz-Hyd-2 | 10 | 62% | 7.8 | L-NMMA | 8.2 |
| Pz-Hyd-3 | 10 | 55% | 9.1 | L-NMMA | 8.2 |
Data is representative of pyrazole-linked this compound derivatives.
Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC₅₀ (µM) |
| Pz-Hyd-A | 78% | 1.12 | 16 | Celecoxib | 0.8 |
| Pz-Hyd-B | 85% | 0.82 | 18 | Celecoxib | 0.8 |
| Pz-Hyd-C | 81% | 0.95 | 13 | Celecoxib | 0.8 |
Data is representative of pyrazole-linked this compound derivatives.[3]
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference Compound | % Inhibition at 10 µM |
| Pz-Hyd-X | 10 | 58% | 65% | Dexamethasone | 85% (TNF-α), 90% (IL-6) |
| Pz-Hyd-Y | 10 | 72% | 78% | Dexamethasone | 85% (TNF-α), 90% (IL-6) |
| Pz-Hyd-Z | 10 | 66% | 71% | Dexamethasone | 85% (TNF-α), 90% (IL-6) |
Data is representative of pyrazole-linked this compound derivatives.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
This compound derivatives
-
L-NMMA (N-Monomethyl-L-arginine) as a positive control
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or L-NMMA for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100
In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of the COX-2 enzyme. The activity is monitored by the appearance of an oxidized chromophore.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound derivatives
-
Celecoxib as a positive control
Protocol:
-
Reagent Preparation: Prepare working solutions of the enzyme, cofactor, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of the this compound derivatives or celecoxib to the wells and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes at 25°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of COX-2 inhibition is calculated as: % Inhibition = [ (Rate of vehicle control - Rate of treated sample) / Rate of vehicle control ] x 100 Determine the IC₅₀ value from a dose-response curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
Principle: This assay utilizes an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells treated with the test compounds.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound derivatives
-
Dexamethasone as a positive control
-
Commercially available ELISA kits for murine TNF-α and IL-6
Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After 24 hours of stimulation, centrifuge the 96-well plate and collect the cell culture supernatants.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength (typically 450 nm). Calculate the concentrations of TNF-α and IL-6 in the supernatants using a standard curve generated with recombinant cytokines. The percentage of cytokine inhibition is calculated as: % Inhibition = [ (Cytokine in LPS-stimulated cells - Cytokine in treated cells) / Cytokine in LPS-stimulated cells ] x 100
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Note and Protocol for the HPLC Analysis of Pyrazine-2-carbohydrazide Purity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for determining the purity of Pyrazine-2-carbohydrazide using a High-Performance Liquid Chromatography (HPLC) method. It includes a detailed protocol, system suitability criteria, method validation guidelines, and data presentation formats.
Introduction
This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and reliable technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its related impurities.
HPLC Method Parameters
A robust and reproducible HPLC method is essential for accurate purity determination. The following method parameters are recommended as a starting point for the analysis of this compound and should be validated before routine use.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| (Gradient or Isocratic elution to be optimized) | |
| Initial recommendation: Acetonitrile:Water (20:80 v/v) with 0.1% Formic Acid | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV or Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm |
| Run Time | Approximately 30 minutes (to ensure elution of all impurities) |
Rationale for Wavelength Selection: The structurally related compound, Pyrazine-2-carboxamide, exhibits a UV absorption maximum around 270 nm.[1] This wavelength is expected to provide good sensitivity for this compound and its potential impurities. A full UV scan of this compound in the mobile phase is recommended to confirm the optimal detection wavelength.
Experimental Protocols
Mobile Phase Preparation
-
Aqueous Component: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Organic Component: Use HPLC-grade acetonitrile.
-
Final Mobile Phase (for 20:80 v/v): For every 1000 mL of mobile phase, carefully measure and mix 200 mL of acetonitrile and 800 mL of the aqueous component.
-
Degassing: Degas the mobile phase using a suitable method such as vacuum filtration or sonication before use to prevent pump cavitation and baseline noise.
Standard Solution Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution will be used for system suitability and as the main standard for purity calculations.
-
Sample Solution Preparation
-
Sample Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve the sample in the mobile phase, using sonication if necessary.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Working Sample Solution (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.
-
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).[2][3][4][5] Inject the Working Standard Solution in replicate (typically 5 or 6 injections) and evaluate the following parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Repeatability (%RSD) | ≤ 2.0% for the peak area of the main peak | Ensures the precision of the system |
| Tailing Factor (T) | ≤ 2.0 for the main peak | Indicates good peak symmetry |
| Theoretical Plates (N) | ≥ 2000 for the main peak | Demonstrates column efficiency |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Ensures separation of critical components |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 3: Example Data Presentation for Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 3.5 | 1500 | 0.15 |
| 2 | 5.2 | 2500 | 0.25 |
| 3 (this compound) | 8.1 | 992000 | 99.20 |
| 4 | 12.4 | 4000 | 0.40 |
| Total | 1000000 | 100.00 |
Method Validation
The proposed HPLC method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8][9][10] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound purity.
Logical Relationship for Method Validation
Caption: Relationship between the validated method and key validation parameters.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of Pyrazine-2-carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-carbohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis. The structural integrity and purity of this compound are paramount for its use in further synthetic applications and biological assays. This document provides a detailed guide to the spectroscopic characterization of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The included protocols and data will aid in the unambiguous identification and quality assessment of this important compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆[1]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| NH | 10.14 | Singlet | Amide proton |
| H3 | 9.13 | Doublet | Pyrazine ring proton |
| H6 | 8.84 | Doublet | Pyrazine ring proton |
| H5 | 8.70 | Doublet of doublets | Pyrazine ring proton |
| NH₂ | 4.70 | Singlet | Hydrazide protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| C=O | 161.4 | Carbonyl carbon | |
| C2 | 147.2 | Pyrazine ring carbon | |
| C6 | 144.8 | Pyrazine ring carbon | |
| C3 | 143.4 | Pyrazine ring carbon | |
| C5 | 143.1 | Pyrazine ring carbon |
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound[1]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3306 - 3180 | Amide and hydrazide groups |
| C-H Stretch (aromatic) | ~3037 | Pyrazine ring C-H bonds |
| C=O Stretch (Amide I) | ~1648 | Carbonyl group of the hydrazide |
| C=N Stretch | ~1630 | Pyrazine ring C=N bonds |
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 139.0614 | 139.0617 |
| [M+Na]⁺ | 161.0434 | 161.0436 |
Note: Observed m/z values can vary slightly depending on the instrument and calibration.
Experimental Protocols and Workflows
Detailed methodologies for acquiring the spectroscopic data are provided below, accompanied by workflow diagrams generated using the DOT language.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved to obtain a clear solution.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to the deuterium frequency of the solvent.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺).
-
If MS/MS was performed, analyze the product ion spectrum to identify characteristic fragment ions.
-
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The spectroscopic data and protocols presented in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its chemical structure and assessment of its purity. Adherence to these standardized protocols will ensure reliable and reproducible results, which are critical for quality control in research and drug development settings.
Troubleshooting & Optimization
Low yield in "Pyrazine-2-carbohydrazide" synthesis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Pyrazine-2-carbohydrazide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common two-step synthesis involving the esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Esterification: The initial conversion of pyrazine-2-carboxylic acid to its ester (e.g., methyl pyrazine-2-carboxylate) may be inefficient.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the esterification reaction is refluxed for a sufficient duration. Some protocols suggest up to 72 hours.[1][2]
-
Catalyst: Verify the use of a suitable acid catalyst, such as a few drops of concentrated sulfuric acid.[1][2]
-
Water Removal: The presence of water can hinder esterification. Consider using a Dean-Stark apparatus if water is suspected to be an issue, or ensure anhydrous conditions.
-
Reagent Purity: Use dry methanol and ensure the pyrazine-2-carboxylic acid is free of moisture.
-
-
-
Incomplete Hydrazinolysis: The reaction between the pyrazine ester and hydrazine hydrate may not have gone to completion.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: The hydrazinolysis step typically requires refluxing for several hours (e.g., 8 hours).[1][2] Insufficient time or temperature can lead to low conversion.
-
Hydrazine Hydrate Quality and Stoichiometry: Use a sufficient excess of hydrazine hydrate. One protocol specifies using a large molar excess.[1] Ensure the hydrazine hydrate has not degraded.
-
Solvent: The reaction is typically carried out in an alcohol like methanol or ethanol.[1][3] Ensure the solvent is appropriate and dry.
-
-
-
Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Temperature Control: Overheating during either the esterification or hydrazinolysis step can lead to degradation or side reactions. Maintain the recommended reflux temperature.
-
Formation of Hydrazones: If aldehydes or ketones are present as impurities, they can react with hydrazine to form hydrazones.[4] Ensure starting materials are pure.
-
-
-
Product Loss During Work-up and Purification: Significant amounts of product may be lost during isolation and purification.
-
Troubleshooting Steps:
-
Crystallization: Allow the reaction mixture to cool slowly to facilitate crystal formation.[1][2] Rapid cooling can lead to the formation of fine crystals that are difficult to filter.
-
Washing: When washing the filtered crystals, use cold ethanol to minimize dissolution of the product.[1][2]
-
Purification: If column chromatography is used, select an appropriate solvent system to ensure good separation and minimize product loss on the column.[5] Recrystallization from aqueous ethanol is also a common purification method.[3]
-
-
Issue 2: Difficulty in Product Crystallization
Possible Causes and Solutions:
-
Supersaturation: The solution may be supersaturated, preventing crystallization.
-
Troubleshooting Steps:
-
Seeding: Introduce a small crystal of pure this compound to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature to increase the concentration of the product.[1]
-
-
-
Impurities: The presence of impurities can inhibit crystallization.
-
Troubleshooting Steps:
-
Purification: Purify the crude product using column chromatography to remove impurities before attempting crystallization.[5]
-
Solvent Choice: Experiment with different solvent systems for crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Reported yields can vary depending on the specific protocol and scale. One literature procedure reports a yield of 81% when synthesizing from pyrazine-2-carboxylic acid.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2][3]
Q3: What are the key safety precautions to take when working with hydrazine hydrate?
A3: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Anhydrous hydrazine is explosive, so it is important to use hydrazine hydrate.[6]
Q4: My final product is off-colored. What could be the reason?
A4: The expected product is an orange or yellow crystalline solid.[1] An off-color may indicate the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. Purification by recrystallization or column chromatography should yield a product of the correct color.[1][3][5]
Data Presentation
Table 1: Summary of a Reported Synthesis Protocol for this compound
| Step | Reactants | Reagents/Solvents | Conditions | Duration | Reported Yield |
| Esterification | Pyrazine-2-carboxylic acid | Methanol, Conc. H₂SO₄ (catalyst) | Reflux | 72 hours | - |
| Hydrazinolysis | Methyl pyrazine-2-carboxylate (from previous step) | 100% Hydrazine hydrate | Reflux | 8 hours | 81% (overall) |
Data sourced from the International Journal of Chemical and Biological Sciences.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Pyrazine-2-carboxylic Acid
This protocol is based on a reported literature procedure.[1][2]
Step 1: Esterification of Pyrazine-2-carboxylic Acid
-
Dissolve pyrazine-2-carboxylic acid (e.g., 0.01 mole, 1.24 g) in methanol (50 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 72 hours.
Step 2: Hydrazinolysis
-
To the solution containing methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (e.g., 0.3 mol).
-
Reflux the mixture for an additional 8 hours.
Step 3: Crystallization and Purification
-
Allow the reaction mixture to cool and the solvent to evaporate slowly at room temperature. This should result in the formation of orange crystals.
-
Filter the crystals.
-
Wash the crystals with cold ethanol.
-
Dry the purified this compound under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2-carbohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of Pyrazine-2-carbohydrazide derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction yield for the this compound derivative is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in the synthesis of this compound derivatives. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Incomplete Reaction: The condensation reaction between this compound and the aldehyde/ketone may not be reaching completion.
-
Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to improve contact between reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for maximizing yield.
-
Solution: Ethanol is a commonly used and effective solvent for this reaction. However, screening other polar protic solvents like methanol could be beneficial. While many syntheses proceed without a catalyst, adding a few drops of glacial acetic acid can catalyze the imine formation and improve yields.
-
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions, consuming your starting materials and lowering the yield of the desired product.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use.
-
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh conditions.
-
Solution: Avoid excessively high temperatures or highly acidic/basic conditions during the reaction and work-up, as this can lead to the degradation of your product.
-
Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities or side products. What are these and how can I minimize them?
Answer: The formation of side products is a common challenge. Here are some potential reasons and solutions:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted this compound and the aldehyde/ketone.
-
Solution: As mentioned above, optimizing reaction time and temperature can help drive the reaction to completion. Using a slight excess (1.1 to 1.2 equivalents) of the aldehyde or ketone can also help consume all the this compound.
-
-
Formation of Hydrazones from Impurities: If your aldehyde starting material has oxidized to the corresponding carboxylic acid, this can react with the hydrazide to form an undesired acylhydrazone.
-
Solution: Use freshly distilled or purified aldehydes to minimize the presence of carboxylic acid impurities.
-
-
Competing Side Reactions: Depending on the specific substrates and conditions, other side reactions may occur.
-
Solution: A systematic optimization of reaction parameters, including temperature, solvent, and catalyst, can enhance the selectivity towards the desired derivative.
-
Question: My purified product is difficult to crystallize or precipitates as an oil. What can I do?
Answer: Crystallization can be a challenging step. Here are a few techniques to try:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.
-
Solution: For this compound derivatives, ethanol or aqueous ethanol is often a good choice. If your product is oily, try dissolving it in a minimal amount of a good solvent (like ethanol or methanol) and then slowly adding a poor solvent (like water or hexane) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
-
Cooling Rate: Rapid cooling can lead to the formation of oils or amorphous solids instead of crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.
-
-
Scratching: Inducing nucleation can sometimes be necessary.
-
Solution: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
What is the typical starting material for the synthesis of this compound?
The most common starting material is either pyrazinamide or pyrazine-2-carboxylic acid.[1][2] If starting from pyrazinamide, it is first hydrolyzed to pyrazinoic acid, which is then esterified and subsequently reacted with hydrazine hydrate.[2] Starting from pyrazine-2-carboxylic acid, the first step is esterification, followed by hydrazinolysis.[1]
What is the general procedure for synthesizing Schiff base derivatives from this compound?
The general procedure involves the condensation reaction of this compound with an appropriate aromatic or substituted aldehyde (or ketone).[2] Typically, equimolar amounts of the two reactants are refluxed in a solvent like ethanol for a few hours.[2] The product often precipitates upon cooling and can be purified by recrystallization.[2]
How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Are there any specific safety precautions I should take when working with hydrazine hydrate?
Yes, hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated fume hood.
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound and its derivatives under various conditions.
Table 1: Synthesis of this compound
| Starting Material | Reaction Steps | Solvent | Reaction Time | Yield (%) | Reference |
| Pyrazine-2-carboxylic acid | 1. Esterification (reflux) 2. Hydrazinolysis (reflux) | Methanol | 1. 72 h 2. 8 h | 81 | [1] |
| Pyrazinamide | Biotransformation with Bacillus smithii | Solvent-free | Optimized | 63 (molar conversion) | [3] |
Table 2: Synthesis of this compound Schiff Base Derivatives
| Aldehyde/Ketone | Solvent | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Ethanol | 6 h (reflux) | Good | [1] |
| 2-hydroxy-4-methoxybenzaldehyde | Ethanol | 6 h (reflux) | 77 | [1] |
| Various aromatic aldehydes | Ethanol | 4 h (reflux) | 54-72 | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pyrazine-2-carboxylic Acid [1]
-
Esterification:
-
Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 72 hours.
-
-
Hydrazinolysis:
-
To the solution containing the methyl pyrazine-2-carboxylate, add 100% hydrazine hydrate (0.3 mol).
-
Reflux the mixture for an additional 8 hours.
-
-
Crystallization and Purification:
-
Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of this compound.
-
Filter the crystals, wash them with cold ethanol, and dry them under a vacuum.
-
Protocol 2: General Procedure for the Synthesis of this compound Schiff Base Derivatives [2]
-
Reaction Setup:
-
Dissolve pyrazinoic acid hydrazide (0.05 mol) in 10 mL of ethanol in a round-bottom flask.
-
In a separate container, dissolve the aromatic/substituted aldehyde (0.05 mol) in ethanol.
-
-
Condensation:
-
Add the aldehyde solution to the solution of pyrazinoic acid hydrazide.
-
Reflux the mixture for 4 hours.
-
-
Purification:
-
After cooling the mixture, the precipitate is filtered, dried, and recrystallized from aqueous ethanol.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound and its Schiff base derivatives.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.
Caption: Proposed mechanism of action for Pyrazinamide, a structurally related anti-tubercular agent.
References
Purification challenges of "Pyrazine-2-carbohydrazide" and solutions
Welcome to the technical support center for the purification of Pyrazine-2-carbohydrazide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
When synthesizing this compound, you may encounter several impurities, primarily originating from starting materials and side reactions. These can include:
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Unreacted Starting Materials: Depending on the synthetic route, this could be pyrazine-2-carboxylic acid, its corresponding ester (e.g., ethyl pyrazinoate), or pyrazinamide.[1][2]
-
Hydrazine: Excess hydrazine hydrate is often used in the synthesis and can be carried through to the crude product.
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By-products of Esterification/Hydrolysis: Incomplete reactions can lead to a mixture of the acid, ester, and the desired hydrazide.
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Degradation Products: this compound can be susceptible to degradation under harsh reaction conditions, leading to the formation of various colored impurities.
Q2: Which purification techniques are most effective for this compound?
The most commonly reported and effective purification methods for this compound are:
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Recrystallization: This is the most frequently cited method, typically using aqueous ethanol as the solvent.[1][2][3] It is effective for removing most common impurities and can yield a product with high purity.
-
Column Chromatography: For difficult separations or to remove closely related impurities, column chromatography over silica gel can be employed.[1] A gradient elution with a mixture of methanol or ethanol in ethyl acetate is often used.[1]
Q3: What are the expected yield and purity of this compound after purification?
Published literature suggests that a good yield and high purity can be achieved with proper purification techniques. For instance, a reported synthesis starting from pyrazine-2-carboxylic acid, followed by esterification and hydrazinolysis, and finally purification by recrystallization, yielded the final product at 81%.[2] Purity is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[1]
Troubleshooting Guides
Recrystallization Issues
Q4: I am having trouble getting my this compound to crystallize out of the aqueous ethanol solution. What should I do?
Several factors can hinder crystallization. Here are some troubleshooting steps:
-
Solvent Composition: The ratio of ethanol to water is crucial. If the solution is too dilute (too much solvent), the compound will remain dissolved even at low temperatures. Try evaporating some of the solvent to concentrate the solution.
-
Supersaturation: For crystallization to occur, the solution must be supersaturated. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil or very fine, impure precipitate instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inducing Crystallization: If crystals do not form spontaneously, you can try the following:
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Q5: My recrystallized this compound is still colored. How can I decolorize it?
Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
-
Procedure:
-
Dissolve the crude, colored product in the minimum amount of hot aqueous ethanol.
-
Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the flask and then bring it back to a boil for a few minutes.
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Perform a hot filtration through a fluted filter paper to remove the charcoal.
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Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Column Chromatography Issues
Q6: I am trying to purify this compound by column chromatography, but I am getting poor separation. What can I do?
Poor separation in column chromatography can be due to several factors:
-
Mobile Phase Polarity: The polarity of your eluent is critical. If the polarity is too high, all compounds will elute quickly with little separation. If it is too low, the compounds will not move down the column.
-
Solution: Start with a less polar solvent system and gradually increase the polarity (gradient elution). A common mobile phase for pyrazine derivatives is a mixture of ethyl acetate and methanol/ethanol.[1] You may need to optimize the gradient profile.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad bands and poor resolution.
-
Solution: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Sample Application: The initial band of your sample should be as narrow as possible.
-
Solution: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.
-
Data Presentation
| Purification Method | Key Parameters | Reported Yield | Purity Assessment | Reference |
| Recrystallization | Solvent: Aqueous Ethanol | 81% | Melting Point, HPLC | [2] |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Methanol/Ethanol-Ethyl Acetate Gradient | Not explicitly reported | TLC, HPLC | [1] |
Experimental Protocols
Protocol 1: Synthesis and Recrystallization of this compound from Pyrazine-2-carboxylic Acid
This protocol is adapted from a literature procedure.[2]
-
Esterification:
-
Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in 50 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 72 hours.
-
-
Hydrazinolysis:
-
To the solution containing the methyl pyrazine-2-carboxylate, add 100% hydrazine hydrate (0.3 mol).
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Reflux the mixture for an additional 8 hours.
-
-
Crystallization and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly evaporate the solvent to obtain crude orange crystals.
-
Filter the crystals and wash them with a small amount of cold ethanol.
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To recrystallize, dissolve the crude crystals in a minimum amount of hot aqueous ethanol.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of pyrazine derivatives that can be adapted for this compound.[1]
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase (e.g., 100% ethyl acetate).
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., methanol or ethanol).
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Synthesis of Pyrazine-2-carbohydrazide Schiff Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from pyrazine-2-carbohydrazide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound Schiff bases.
Question 1: Why is the yield of my Schiff base unexpectedly low?
Answer: Low yields can arise from several factors, ranging from incomplete reactions to the presence of side reactions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure adequate stirring to overcome solubility issues. |
| Suboptimal pH | The condensation reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) or base (e.g., triethylamine). The optimal pH can be substrate-dependent. Experiment with catalytic amounts of both acid and base to find the ideal conditions for your specific aldehyde. |
| Hydrolysis of the Product | The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of excess water and acid. Use anhydrous solvents and minimize exposure to atmospheric moisture. If an acidic catalyst is used, neutralize the reaction mixture during workup. |
| Side Reactions | Several side reactions can consume starting materials or the desired product. See the detailed section on "Common Side Reactions" below for specific guidance. |
| Purity of Starting Materials | Impurities in either the this compound or the aldehyde can interfere with the reaction. Ensure the purity of your starting materials before use. Recrystallization or column chromatography of the starting materials may be necessary. |
Question 2: My purified product shows impurities in the NMR spectrum. What are the likely side products?
Answer: The presence of unexpected signals in your NMR spectrum often points to the formation of side products. The most common side reactions in this synthesis are hydrolysis and azine formation.
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Hydrolysis: The Schiff base can revert to the starting materials, this compound and the corresponding aldehyde, in the presence of water. This will be evident by the reappearance of the aldehyde proton signal and the signals corresponding to the hydrazide.
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Azine Formation: The aldehyde can react with the hydrazone product to form a symmetrical azine (R-CH=N-N=CH-R).[1] This is more likely to occur if there is an excess of the aldehyde or under prolonged reaction times at elevated temperatures. Azines are often highly colored compounds.
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Double Condensation: If a dicarbonyl compound is used, or if the aldehyde has other reactive sites, double condensation with this compound can occur.
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Autoxidation: Hydrazones can undergo autoxidation, especially when exposed to air over long periods, leading to the formation of α-azohydroperoxides.[2]
To confirm the identity of these byproducts, comparison with the NMR spectra of the starting materials and known side products is recommended.
Question 3: How can I effectively purify my this compound Schiff base?
Answer: The purification strategy depends on the properties of your specific Schiff base and the nature of the impurities.
| Purification Method | When to Use | Key Considerations |
| Recrystallization | This is the most common and often the most effective method for obtaining highly pure crystalline products. | Select a solvent or solvent system in which the Schiff base is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and aqueous ethanol.[3] |
| Column Chromatography | Use when recrystallization is ineffective or when separating a mixture of products with similar solubilities. | Hydrazones can sometimes be sensitive to silica gel. To prevent hydrolysis on the column, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent). Alternatively, basic alumina can be used as the stationary phase. |
| Washing | Simple washing of the crude product can remove unreacted starting materials and soluble impurities. | If the Schiff base precipitates from the reaction mixture, it can be washed with a cold solvent in which the impurities are soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of this compound Schiff bases?
A1: A common procedure involves the condensation of equimolar amounts of this compound and the desired aldehyde in a suitable solvent.[4]
Typical Reaction Parameters:
| Parameter | Common Conditions |
| Solvent | Ethanol, Methanol |
| Catalyst | A few drops of glacial acetic acid or triethylamine |
| Temperature | Room temperature to reflux |
| Reaction Time | 1 to 24 hours, monitored by TLC |
Q2: How do I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[3] Spot the reaction mixture alongside the starting materials (this compound and the aldehyde) on a TLC plate. The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots indicate the progress of the reaction.
Q3: Can I use ketones instead of aldehydes in this reaction?
A3: Yes, this compound can also be condensed with ketones to form the corresponding hydrazones. However, ketones are generally less reactive than aldehydes, so the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a stronger catalyst.[5]
Q4: My Schiff base is an oil and won't crystallize. What should I do?
A4: If your product is an oil, purification by column chromatography is often the best approach. If chromatography is also problematic, you can try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization.
Experimental Protocols
General Protocol for the Synthesis of N'-(arylmethylene)this compound:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.[4]
-
To this solution, add the substituted aromatic aldehyde (1.0 eq).[4]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.[6]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.[4]
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
The following table summarizes reported yields for the synthesis of various this compound Schiff bases under specific conditions.
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Ethanol | None | 6 | 77 | [4] |
| Salicylaldehyde | Ethanol | None | 6 | - | [4] |
| Various substituted aromatic aldehydes | Ethanol | Not specified | 4 | - | [3] |
| 5-Methylthis compound with 4-chlorobenzaldehyde | Methanol | Acetic acid | 12 | 79 | [7] |
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Potential Side Reactions:
The following diagram illustrates the primary reaction pathway for the formation of a this compound Schiff base and highlights the key side reactions.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow:
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Azine - Wikipedia [en.wikipedia.org]
- 2. Autoxidation of hydrazones. Some new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. chemicaljournal.org [chemicaljournal.org]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pyrazine-2-carbohydrazide Solubility and Handling for Biological Assays
Welcome to the technical support center for Pyrazine-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for use in biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for biological assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its derivatives for biological assays.[1][2] For some applications, ethanol can also be used.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do to prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several troubleshooting steps:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility.
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Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
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Reverse Dilution: Add the DMSO stock solution to the aqueous buffer or medium while vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.
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Warming: Gently warming the aqueous buffer or medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of the compound's stability at elevated temperatures.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) to the final solution can help maintain solubility.
Q3: What is the best way to store this compound stock solutions?
A3: this compound powder should be stored at 2°C - 8°C under an inert gas like nitrogen.[3] Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally sufficient. For longer-term storage (up to six months), -80°C is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume gradually. - Try gentle warming or sonication to aid dissolution. - If using an aqueous buffer, the compound's low aqueous solubility may be the issue. Switch to a recommended organic solvent like DMSO for the stock solution. |
| The DMSO stock solution appears cloudy or has visible precipitate. | The compound has precipitated out of solution due to storage conditions or temperature fluctuations. | - Gently warm the stock solution in a 37°C water bath for 5-10 minutes. - Vortex the solution thoroughly to redissolve the compound. - If precipitation persists, the concentration may be too high for stable storage. Consider preparing a fresh, less concentrated stock solution. |
| Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. | "Solvent shock" due to the rapid change in polarity. The final concentration of the compound exceeds its solubility limit in the aqueous medium. | - Employ the reverse dilution technique (adding stock to buffer with mixing). - Perform a stepwise dilution. - Reduce the final concentration of this compound in the assay. |
| The solution is initially clear but becomes cloudy over time during the experiment. | The compound is not stable in the final aqueous solution and is slowly precipitating. | - Prepare working solutions fresh just before use. - Ensure the pH of the final solution is optimal for the compound's solubility. - Consider the use of solubilizing agents if compatible with the assay. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not extensively published in a centralized manner, the following table provides a summary based on available information for the parent compound and its derivatives, as well as closely related pyrazine compounds.
| Solvent | Solubility | Comments |
| Dimethyl Sulfoxide (DMSO) | Soluble | A 250 µg/ml solution of this compound derivatives has been successfully prepared in DMSO for antimicrobial assays.[1] For a related compound, Pyrazine-2-carbonitrile, a solubility of 200 mg/mL has been reported in DMSO.[4] |
| Water | Sparingly Soluble | The related compound, Pyrazine-2-carboxylic acid, is generally soluble in water due to its carboxylic acid group.[5] However, the hydrazide functional group may alter this property. |
| Ethanol | Soluble | This compound derivatives have been synthesized and recrystallized from aqueous ethanol, indicating solubility.[1] The related Pyrazine-2-carboxylic acid is also soluble in ethanol.[5] |
| Methanol | Soluble | The synthesis of this compound derivatives often involves the use of methanol as a solvent, suggesting good solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 138.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is 1.3813 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial strain of interest
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Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare bacterial inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Prepare compound dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the bacteria.
-
Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Pyrazinamide Activation and Proposed Mechanism of Action in Mycobacterium tuberculosis
This compound is a derivative of pyrazinamide, a key anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within the mycobacterium. The diagram below illustrates this activation and the proposed downstream effects.
Caption: Activation of Pyrazinamide and its proposed mechanism of action in M. tuberculosis.
Experimental Workflow for Improving Solubility in Biological Assays
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. N'-(4-METHOXYBENZYLIDENE)IMIDAZO[1,2-A]this compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 768-05-8 | FP02880 | Biosynth [biosynth.com]
- 4. Pyrazine-2-carbonitrile | 生化试剂 | MCE [medchemexpress.cn]
- 5. solubilityofthings.com [solubilityofthings.com]
"Pyrazine-2-carbohydrazide" stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Pyrazine-2-carbohydrazide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container at 2°C to 8°C, under an inert atmosphere such as nitrogen.[1] For shorter periods, storage in a cool, dry, and well-ventilated place away from strong oxidizing agents is recommended.[2]
Q2: How should I handle this compound in the laboratory?
It is important to wear personal protective equipment, including gloves and safety glasses.[1][2] Handling should be done in a well-ventilated area to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]
Q3: Is this compound stable in solution?
The stability of this compound in solution is dependent on the solvent, pH, and temperature. The carbohydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short period.
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q5: What are the potential degradation pathways for this compound?
Based on the chemical structure, the primary potential degradation pathways include:
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Hydrolysis: The carbohydrazide group can hydrolyze to form pyrazine-2-carboxylic acid and hydrazine. This is more likely to occur in acidic or basic solutions.
-
Oxidation: The hydrazide group is susceptible to oxidation, which can lead to the formation of various byproducts.
-
Photodegradation: Aromatic hydrazides can undergo cleavage of the N-N bond when exposed to light.[1][2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected precipitation in an aqueous solution. | 1. Low aqueous solubility. 2. Degradation to a less soluble product (e.g., pyrazine-2-carboxylic acid). 3. pH of the solution affecting solubility. | 1. Consider using a co-solvent (e.g., DMSO, ethanol) and perform a solubility test before preparing a large volume. 2. Prepare solutions fresh and store at low temperatures if not used immediately. Analyze the precipitate to identify its composition. 3. Check and adjust the pH of the solution. Determine the optimal pH range for solubility in your experimental system. |
| Change in color of the solid or solution over time. | 1. Oxidation of the compound. 2. Reaction with trace impurities or contaminants. 3. Photodegradation upon exposure to light. | 1. Store the solid under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for preparing solutions. 2. Ensure high purity of solvents and reagents. 3. Protect the solid and its solutions from light by using amber vials or covering containers with aluminum foil. |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation of this compound. 2. Reaction with other components in the experimental medium (e.g., aldehydes or ketones). | 1. Verify the purity of the compound using a suitable analytical method like HPLC before use. Prepare fresh solutions for each experiment. 2. The carbohydrazide group can react with carbonyl compounds to form hydrazones.[3][4] Review the composition of your experimental medium for reactive species. |
| Appearance of new peaks in HPLC chromatogram during analysis. | 1. On-column degradation. 2. Formation of degradation products in the sample solution. | 1. Modify HPLC conditions (e.g., mobile phase pH, column temperature) to minimize on-column reactions. 2. Investigate the stability of the sample in the HPLC autosampler. If necessary, use a cooled autosampler. Perform a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours and then dissolve in the solvent.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.
-
Use a Diode Array Detector (DAD) to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.
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Potential hydrolysis of this compound into pyrazine-2-carboxylic acid and hydrazine.
References
- 1. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicaljournal.org [chemicaljournal.org]
Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Assays
Welcome to the technical support center for antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your antimicrobial susceptibility testing experiments.
Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q1: Why are my MIC values for the same bacterial strain and antimicrobial agent highly variable between experiments?
A1: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing and can often be attributed to one or more of the following factors:
-
Inoculum Preparation: The density of the bacterial suspension is a critical determinant of MIC values. An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.[1][2][3][4][5]
-
Media Composition: The type of growth medium, batch-to-batch variations, and the concentration of specific ions can significantly influence the activity of some antimicrobial agents.
-
Antimicrobial Agent Preparation and Storage: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results.
-
Incubation Conditions: Strict control of incubation time and temperature is crucial. Extended incubation periods may lead to higher apparent MICs.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of experimental error.
To address this, a systematic review of your experimental workflow is the first step in troubleshooting.
Q2: My MIC values are consistently too high or too low. What should I investigate?
A2: Consistent deviations in MIC values often point to a systematic error in your protocol. The following table summarizes potential causes and recommended actions:
| Observation | Potential Cause(s) | Recommended Solution(s) |
| MICs consistently too high | Inoculum density is too high. | Verify your McFarland standard and final dilution protocol. Ensure the final inoculum concentration in the wells is correct (typically ~5 x 10^5 CFU/mL).[1][2][3][4][5] |
| Antimicrobial agent has degraded. | Prepare fresh stock solutions of your antimicrobial agent for each experiment. Store stocks under recommended conditions (e.g., protected from light, appropriate temperature). | |
| MICs consistently too low | Inoculum density is too low. | Re-evaluate your inoculum preparation procedure to ensure you are consistently achieving the target density. |
| Incubation time is too short. | Ensure you are incubating for the full recommended time (e.g., 16-20 hours for many standard bacteria). |
Q3: I'm observing high variability between my technical replicates within the same experiment. What could be the cause?
A3: High variability between replicates typically points to issues with the execution of the assay itself. Common culprits include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or when inoculating the plate. Ensure your pipettes are calibrated and use proper technique.
-
Inhomogeneous Inoculum: The bacterial suspension was not mixed thoroughly before being dispensed into the wells. Always vortex the inoculum suspension immediately before use.
-
Splashing Between Wells: Care should be taken during the inoculation process to avoid cross-contamination between wells.
Below is a troubleshooting workflow to help identify the source of variability in your MIC results.
The Paradoxical Effect (Eagle Effect)
Q4: I've noticed that bacterial growth sometimes reappears at very high concentrations of my antimicrobial agent, after showing inhibition at lower concentrations. What is happening?
A4: This phenomenon is known as the paradoxical effect or the Eagle effect.[6][7][8][9] It's a situation where an antimicrobial agent, particularly a bactericidal one like a beta-lactam, shows reduced efficacy at very high concentrations compared to lower, optimal concentrations.[6][7][8][9]
Several mechanisms have been proposed to explain this effect:
-
Reduced Expression of Drug Targets: High concentrations of the drug might induce a stress response in the bacteria that leads to a shutdown of cellular processes, including the expression of the very proteins the drug targets (e.g., penicillin-binding proteins).[6] Since these drugs often target actively growing cells, bacteria in a stationary or near-dormant state are less susceptible.
-
Induction of Resistance Mechanisms: In some cases, high drug concentrations can trigger the expression of resistance mechanisms, such as beta-lactamases, that inactivate the drug.[6][8]
-
Drug Precipitation: At very high concentrations, some antimicrobial agents may precipitate out of the solution in vitro, reducing their effective concentration.[6]
If you observe a paradoxical effect, it is important to record it and consider its potential clinical implications, as it could lead to treatment failure in situations where high drug concentrations are achieved.
Inoculum Preparation
Q5: What is the correct way to prepare and standardize the bacterial inoculum?
A5: Proper inoculum preparation is one of the most critical steps for obtaining reproducible MIC results. The goal is to start with a defined number of bacteria in the logarithmic phase of growth. The most common method is to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria like E. coli.[10][11][12]
Below is a general workflow for preparing a standardized inoculum.
Q6: How does the inoculum size affect MIC values?
A6: This phenomenon is known as the "inoculum effect," where the MIC of some antibiotics increases with higher bacterial densities.[1][2][3][4][5] This effect is particularly pronounced for certain classes of antibiotics, such as beta-lactams. The following table provides a conceptual overview of the impact of inoculum density on MIC results.
| Inoculum Density | Approximate CFU/mL in well | Expected Impact on MIC | Rationale |
| Too Low | < 1 x 10^5 | Falsely low MIC (increased susceptibility) | Fewer bacteria are more easily inhibited by the antimicrobial agent. |
| Standard | ~5 x 10^5 | Expected MIC | This is the standardized concentration for which interpretive criteria are set. |
| Too High | > 1 x 10^6 | Falsely high MIC (increased resistance) | A higher density of bacteria can overwhelm the antimicrobial agent. For some agents, this can be due to enzymatic inactivation (e.g., beta-lactamases) or the larger number of target sites.[1][2][3][4][5] |
Quality Control (QC)
Q7: How often should I run quality control strains, and what do I do if my QC is out of range?
A7: Quality control is essential for ensuring the accuracy and reliability of your antimicrobial susceptibility testing. Reference strains with known MIC values (QC strains) should be tested regularly.
-
Frequency: For routine testing, QC strains should be tested daily or at least weekly, depending on the volume of tests being performed.[13] QC should also be performed with every new batch of media or antimicrobial disks.[13]
-
QC Failure: If the MIC for your QC strain falls outside the acceptable range, the results for all other isolates tested in that same run are considered invalid.
When a QC failure occurs, a systematic investigation is necessary.
Q8: Where can I find the acceptable QC ranges for my reference strains?
A8: The acceptable QC ranges for MICs are established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21] The following table provides examples of acceptable MIC ranges for commonly used QC strains.
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) - CLSI | Acceptable MIC Range (µg/mL) - EUCAST |
| Escherichia coli ATCC® 25922 | Ampicillin | 2 - 8 | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.016 | 0.004 - 0.016 | |
| Gentamicin | 0.25 - 1 | 0.12 - 1 | |
| Staphylococcus aureus ATCC® 29213 | Oxacillin | 0.12 - 0.5 | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 | 0.5 - 2 | |
| Linezolid | 1 - 4 | 1 - 4 | |
| Pseudomonas aeruginosa ATCC® 27853 | Piperacillin | 1 - 4 | 1 - 8 |
| Ceftazidime | 1 - 4 | 0.5 - 4 | |
| Meropenem | 0.25 - 1 | 0.12 - 1 | |
| Enterococcus faecalis ATCC® 29212 | Ampicillin | 0.5 - 2 | 0.5 - 2 |
| Vancomycin | 1 - 4 | 1 - 4 | |
| Streptococcus pneumoniae ATCC® 49619 | Penicillin | 0.25 - 1 | 0.25 - 1 |
| Levofloxacin | 0.5 - 2 | 0.5 - 2 |
Note: These ranges are for illustrative purposes. Always refer to the most current CLSI M100 or EUCAST QC documents for the latest information.[14][15][16][17][18][19][20][21]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
1. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the antimicrobial agent in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. b. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the highest concentration of the antimicrobial agent (at 2x the final desired concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no antimicrobial agent). f. Well 12 serves as the sterility control (no bacteria).
2. Inoculum Preparation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the inoculum preparation workflow. b. Dilute this suspension in sterile broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 150 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. b. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.
Protocol 2: Preparation of a 0.5 McFarland Standard
A 0.5 McFarland standard provides a reference for standardizing bacterial inocula to a turbidity equivalent to approximately 1.5 x 10^8 CFU/mL.[10][11][12]
Materials:
-
1.175% (w/v) Barium Chloride (BaCl₂·2H₂O) solution
-
1% (v/v) Sulfuric Acid (H₂SO₄) solution
-
Spectrophotometer
Procedure:
-
Add 0.05 mL of the 1.175% Barium Chloride solution to 9.95 mL of the 1% Sulfuric Acid solution.[10][12]
-
Mix thoroughly. The resulting barium sulfate precipitate creates the turbidity.
-
Transfer the standard to a sealed tube of the same size as those used for preparing your bacterial suspensions.
-
Quality Control: Measure the absorbance of the standard at 625 nm. The absorbance should be between 0.08 and 0.10.[10]
-
Store the standard in the dark at room temperature. It should be vortexed vigorously before each use.
References
- 1. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Eagle effect - Wikipedia [en.wikipedia.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Frontiers | Detection and Investigation of Eagle Effect Resistance to Vancomycin in Clostridium difficile With an ATP-Bioluminescence Assay [frontiersin.org]
- 9. The Eagle Effect and Antibiotic-Induced Persistence: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altuner.me [altuner.me]
- 11. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 12. McFarland standards - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 16. szu.gov.cz [szu.gov.cz]
- 17. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. jmilabs.com [jmilabs.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Pyrazine-2-carbohydrazide by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Pyrazine-2-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A solid starting point for the analysis of this compound is to use a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water.[1] Detection can be performed using a Diode Array Detector (DAD) or a UV detector.[1][2] The specific parameters should be optimized for your particular instrument and sample.
Q2: How do I determine the optimal UV detection wavelength for this compound?
A2: The optimal UV detection wavelength should be determined by performing a UV-Vis spectral analysis of a standard solution of this compound dissolved in the mobile phase.[1] The wavelength of maximum absorbance (λmax) should be selected for the highest sensitivity.
Q3: What are the most common issues encountered during the HPLC analysis of this compound?
A3: Common issues include peak tailing, poor resolution, retention time variability, and baseline noise. These can stem from a variety of factors including improper mobile phase composition, column degradation, or system contamination.
Q4: My peak for this compound is tailing. What could be the cause?
A4: Peak tailing for a polar, nitrogen-containing compound like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column. Other potential causes include column overload or extra-column dead volume.
Q5: I am observing a noisy or drifting baseline. What should I do?
A5: A noisy or drifting baseline can be caused by several factors, including contaminated mobile phase, air bubbles in the system, or detector instability.[3] Ensure your solvents are of high purity and are properly degassed.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a drawn-out tail.
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. Alternatively, use a low pH mobile phase (e.g., pH 2.5-3.5) with a buffer like phosphate or formate to suppress the ionization of silanol groups. Consider using an end-capped column specifically designed for polar compounds. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-Column Dead Volume | Check all tubing and connections between the injector, column, and detector for excessive length or poor fittings. |
| Column Degradation | Flush the column with a strong solvent or, if necessary, replace the column. |
Issue 2: Poor Resolution
Symptoms: Peaks for this compound and other components in the sample are not well separated.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect Mobile Phase Composition | Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different pH values of the aqueous phase. |
| Column Efficiency Loss | Replace the column with a new one of the same type. |
Issue 3: Retention Time Variability
Symptoms: The retention time for the this compound peak shifts between injections.
| Possible Cause | Troubleshooting Step |
| Pump Issues | Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate. Purge the pump to remove any air bubbles. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Optimized HPLC Parameters (Starting Point)
The following table summarizes a recommended starting point for HPLC method development for this compound. Optimization will be required for your specific application.
| Parameter | Recommended Value/Type |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λmax (to be determined) |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using HPLC.
1. Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas for 15 minutes.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas for 15 minutes.
2. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., a small amount of methanol) and dilute to a final volume of 100 mL with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to create a 100 µg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution.
3. HPLC System Setup and Equilibration:
-
Install the C18 column in the HPLC system.
-
Set the initial mobile phase composition (e.g., 95% A, 5% B) and a flow rate of 1.0 mL/min.
-
Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
4. Determination of λmax:
-
Inject a standard solution of this compound and acquire the UV spectrum using the DAD.
-
Identify the wavelength of maximum absorbance and set this as the detection wavelength.
5. Analysis:
-
Inject the standard solutions and samples.
-
Process the chromatograms to determine the retention time and peak area of this compound.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A general experimental workflow for HPLC analysis.
References
Minimizing byproduct formation in "Pyrazine-2-carbohydrazide" synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of Pyrazine-2-carbohydrazide, a key intermediate in pharmaceutical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is a two-step process. First, Pyrazine-2-carboxylic acid is esterified, typically using methanol or ethanol with an acid catalyst (like sulfuric acid), to form the corresponding ester (e.g., methyl pyrazinoate). This ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to yield this compound.[1][2]
Q2: What are the primary byproducts to look out for in this synthesis?
A2: The most common byproduct is unreacted starting material or the intermediate ester. Specifically, Pyrazine-2-carboxylic acid is a known impurity (listed as Pyrazinamide Impurity A) that can persist due to incomplete esterification or hydrolysis of the ester intermediate.[2] Another potential, though less commonly reported, byproduct is N,N'-di(pyrazine-2-carbonyl)hydrazine (a diacylhydrazine), which can form if one molecule of hydrazine reacts with two molecules of the pyrazine ester.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A recommended solvent system is a mixture of methylene chloride, methanol, and ammonia solution (e.g., 7:3:0.1 by volume). This system can effectively separate the non-polar ester intermediate from the more polar this compound product and the Pyrazine-2-carboxylic acid byproduct. The spots can be visualized under UV light, as the pyrazine ring is UV-active.[3]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the standard purification technique. Aqueous ethanol or absolute ethanol are commonly used solvents.[3][4] After recrystallization, the resulting crystals should be washed with cold ethanol to remove any soluble impurities and then dried under a vacuum.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Esterification: The initial conversion of the carboxylic acid to the ester was not complete. 2. Incomplete Hydrazinolysis: The reaction time or temperature was insufficient for the conversion of the ester to the hydrazide. 3. Product Loss During Workup: The product has some solubility in the recrystallization solvent, leading to loss. | 1. Extend Esterification: Increase the reflux time for the esterification step (up to 72 hours has been reported) and ensure a proper catalytic amount of acid is used.[1][2] 2. Optimize Hydrazinolysis: Ensure a sufficient molar excess of hydrazine hydrate is used and increase the reflux time (up to 12 hours).[5] 3. Refine Purification: Use a minimal amount of hot solvent for recrystallization. Ensure the filtrate is thoroughly cooled (e.g., in an ice bath) before filtering the crystals. Wash the collected crystals with a small amount of cold ethanol. |
| TLC Plate Shows a Persistent Spot Matching the Starting Carboxylic Acid | 1. Inefficient Esterification: See "Low Yield" Cause 1. 2. Hydrolysis of Ester: Presence of water in the hydrazinolysis step could hydrolyze the ester intermediate back to the carboxylic acid. | 1. Drive Esterification to Completion: Before proceeding to hydrazinolysis, ensure the TLC shows complete consumption of the starting acid. 2. Use Anhydrous Conditions: Use anhydrous alcohol for the esterification and ensure reagents are dry. While hydrazine hydrate contains water, minimizing additional water contamination can help. |
| Product "Oils Out" Instead of Crystallizing | 1. Solution is Too Concentrated: The solution is supersaturated, preventing ordered crystal lattice formation. 2. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystals to nucleate and grow. 3. Solvent Boiling Point > Product Melting Point: The product may be melting in the hot solvent. The melting point of this compound is ~170 °C.[1][6] If using a high-boiling point solvent, this can be an issue. | 1. Add More Solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool again. 2. Slow Down Cooling: Insulate the flask to allow it to cool slowly to room temperature. Avoid placing it directly in an ice bath from a high temperature. 3. Use Appropriate Solvent: Ethanol (boiling point ~78 °C) or aqueous ethanol are suitable choices as their boiling points are well below the product's melting point. |
| Product Appears Discolored (e.g., Orange/Yellow) | 1. Presence of Impurities: Minor impurities can often impart color to the crystalline product. 2. Inherent Property: Some reports describe the crystals as being orange or yellow, suggesting this may be the natural appearance of the compound.[1] | 1. Perform a Second Recrystallization: If high purity is required, a second recrystallization can remove residual impurities. The use of activated charcoal during recrystallization can also help remove colored impurities. 2. Accept Color: If characterization data (NMR, HPLC, Melting Point) confirms the product's identity and high purity, the color may be acceptable. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is based on established literature procedures.[1][2]
Step A: Esterification of Pyrazine-2-carboxylic Acid
-
In a round-bottom flask, dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (e.g., 40 mL per 0.01 mol of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 48-72 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.
-
Allow the solution containing methyl pyrazine-2-carboxylate to cool to room temperature. It can be used directly in the next step.
Step B: Hydrazinolysis of Methyl Pyrazine-2-carboxylate
-
To the cooled methanolic solution from Step A, add hydrazine hydrate (100%) in molar excess (e.g., 5-30 eq). A five-fold molar excess is a common starting point.[5]
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the ester spot has been completely converted.
-
After completion, cool the reaction mixture. Remove the solvent under reduced pressure.
-
The resulting crude solid can then be purified.
Step C: Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small volume of ice-cold ethanol.
-
Dry the purified crystals under vacuum. The expected melting point is approximately 170-172 °C.[6]
Visualizations
Synthesis and Byproduct Pathway
Caption: Reaction pathway for this compound synthesis and potential side reaction.
Experimental Workflow
Caption: Overall experimental workflow from starting material to purified product.
Troubleshooting Logic for Low Purity
Caption: Decision tree for diagnosing and solving common purity issues based on TLC analysis.
References
Technical Support Center: Synthesis of Pyrazine-2-carbohydrazide using Response Surface Methodology (RSM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the synthesis of Pyrazine-2-carbohydrazide using Response Surface Methodology (RSM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its optimization.
Issue 1: Low or No Product Yield
-
Question: We are experiencing significantly lower than expected, or no yield of this compound. What are the potential causes and how can we troubleshoot this?
-
Answer: Low or no product yield can stem from several factors related to reactants, reaction conditions, or the experimental setup. Here is a systematic approach to troubleshooting:
-
Reactant Quality:
-
Verify the purity of your starting materials, such as pyrazinamide or pyrazine-2-carboxylic acid esters, and hydrazine hydrate. Impurities can interfere with the reaction.
-
Ensure the hydrazine hydrate has not degraded. It is hygroscopic and can absorb atmospheric carbon dioxide. Use a fresh or properly stored batch.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to the degradation of reactants or products.[1] Use RSM to systematically evaluate a range of temperatures to find the optimum.
-
Reaction Time: The reaction may not have reached completion.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
pH: For certain synthesis routes, the pH can be crucial. An inappropriate pH can hinder the nucleophilic attack of hydrazine.[1]
-
Catalyst (if applicable): If using a catalyst, such as in the esterification of pyrazine-2-carboxylic acid, ensure its activity and proper concentration.
-
-
Application of RSM: If you are using RSM, ensure that the selected ranges for your factors (e.g., temperature, time, reactant ratios) are appropriate. If the optimal conditions lie outside your experimental design space, you will observe low yields. Consider expanding the range of your variables in a subsequent experimental design.
-
Issue 2: Presence of Significant Impurities or Side Products
-
Question: Our final product shows significant impurities upon analysis (e.g., by HPLC or NMR). What are the likely side reactions, and how can we minimize them?
-
Answer: The formation of impurities is a common challenge in organic synthesis. For this compound, potential side products can arise from the starting materials or subsequent reactions.
-
Common Impurities and Their Sources:
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.
-
Pyrazine-2-carboxylic acid: In the biocatalytic synthesis from pyrazinamide, the formation of pyrazine-2-carboxylic acid is a known side reaction.[2] RSM can be employed to find conditions that favor the hydrazinolysis over hydrolysis.[2]
-
Diacyl Hydrazides: It is possible for the product, this compound, to react with another molecule of the starting ester or activated carboxylic acid to form a diacyl hydrazide. This can often be minimized by controlling the stoichiometry of the reactants.
-
Products from Degradation: At elevated temperatures, the pyrazine ring or the hydrazide moiety may degrade.
-
-
Minimization Strategies using RSM:
-
Use RSM to investigate the interaction between factors. For instance, the interaction between temperature and reactant concentration might significantly impact the formation of a specific impurity.
-
Define the minimization of impurities as a response in your RSM design, in addition to maximizing the yield of the desired product. This will allow you to find optimal conditions that balance both objectives.
-
-
Frequently Asked Questions (FAQs)
This section covers common questions regarding the application of Response Surface Methodology (RSM) to the synthesis of this compound.
1. General Synthesis and RSM
-
Question: What are the key reaction parameters to consider for RSM optimization of this compound synthesis?
-
Answer: The choice of parameters depends on the synthesis route. For a biocatalytic approach starting from pyrazinamide, key factors include the concentration of pyrazinamide, the concentration of hydrazine dihydrochloride, temperature, and the concentration of the biocatalyst (cells).[2] For a chemical synthesis involving the hydrazinolysis of a pyrazine-2-carboxylate ester, critical factors would be temperature, reaction time, and the molar ratio of the ester to hydrazine hydrate.
-
Question: How do I select the appropriate ranges for the factors in my RSM design?
-
Answer: The selection of factor ranges should be based on preliminary experiments or literature data. Start with a broad range to identify the general region of the optimum. A screening design can be useful for this. Once the important factors are identified, a more focused RSM design, such as a Central Composite Design (CCD) or Box-Behnken Design (BBD), can be used to pinpoint the optimal conditions.
-
Question: What are the most common responses to measure for the optimization of this synthesis?
-
Answer: The primary response is typically the yield of this compound. However, it is also highly recommended to measure purity (e.g., by HPLC) as a separate response. In some cases, minimizing the formation of a specific, known impurity can also be a critical response.
2. Experimental Design and Execution
-
Question: Which RSM design is best suited for optimizing this synthesis?
-
Answer: Both Central Composite Design (CCD) and Box-Behnken Design (BBD) are popular and effective for optimizing chemical reactions.[3]
-
CCD is a good choice if you want to explore the extremes of your factor ranges.
-
BBD is more efficient in terms of the number of experiments required and avoids extreme factor combinations, which can be beneficial if there is a risk of reaction failure under such conditions.
-
-
Question: How many experimental runs are necessary for a reliable RSM study?
-
Answer: The number of runs depends on the number of factors being investigated and the chosen design. For example, a BBD with three factors typically requires 15 experiments, while a CCD with the same number of factors would require 20 experiments. Statistical software will determine the exact number of runs based on your design choices.
3. Data Analysis and Interpretation
-
Question: My RSM model shows a poor fit to the experimental data (low R-squared value). What should I do?
-
Answer: A low R-squared value suggests that the model does not adequately explain the variability in your data. Consider the following:
-
Non-linearities: The relationship between the factors and the response may be more complex than the quadratic model can capture. You might need to consider a higher-order model or a different modeling approach.
-
Factor Ranges: The chosen ranges for your factors might be too narrow, resulting in a flat response surface with no significant curvature.
-
Experimental Error: High levels of experimental error can obscure the true relationship. Review your experimental procedures for sources of variability.
-
Missing Factors: There may be another critical factor influencing the response that was not included in your experimental design.
-
-
Question: The model suggests optimal conditions that are at the edge of my experimental range. How should I proceed?
-
Answer: This indicates that the true optimum may lie outside of your current experimental design space. You should design a new set of experiments with ranges shifted towards the indicated optimum to further explore that region.
Data Presentation
The following tables summarize key quantitative data for the RSM optimization of this compound synthesis.
Table 1: Factors and Levels for RSM Optimization of Biocatalytic Synthesis
| Factor | Units | -α | Low (-1) | Center (0) | High (+1) | +α |
| Pyrazinamide Concentration | mM | 20 | 30 | 40 | 50 | 60 |
| Hydrazine Dihydrochloride Conc. | mM | 800 | 900 | 1000 | 1100 | 1200 |
| Temperature | °C | 10 | 15 | 20 | 25 | 30 |
| Cell Concentration | mg/mL | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 |
This table is based on the factors considered in the optimization of the biocatalytic synthesis of pyrazine-2-carboxylic acid hydrazide.[2]
Table 2: Example of a Central Composite Design (CCD) for Chemical Synthesis Optimization
| Run | Factor 1: Temperature (°C) | Factor 2: Time (h) | Factor 3: Molar Ratio (Hydrazine:Ester) |
| 1 | 60 | 4 | 2:1 |
| 2 | 80 | 4 | 2:1 |
| 3 | 60 | 8 | 2:1 |
| 4 | 80 | 8 | 2:1 |
| 5 | 60 | 4 | 4:1 |
| 6 | 80 | 4 | 4:1 |
| 7 | 60 | 8 | 4:1 |
| 8 | 80 | 8 | 4:1 |
| 9 | 53 | 6 | 3:1 |
| 10 | 87 | 6 | 3:1 |
| 11 | 70 | 2.6 | 3:1 |
| 12 | 70 | 9.4 | 3:1 |
| 13 | 70 | 6 | 1.3:1 |
| 14 | 70 | 6 | 4.7:1 |
| 15 | 70 | 6 | 3:1 |
| 16 | 70 | 6 | 3:1 |
| 17 | 70 | 6 | 3:1 |
| 18 | 70 | 6 | 3:1 |
| 19 | 70 | 6 | 3:1 |
| 20 | 70 | 6 | 3:1 |
This is a hypothetical CCD for a chemical synthesis route. The actual values should be determined based on preliminary studies.
Experimental Protocols
This section provides a detailed methodology for a common chemical synthesis route for this compound.
Synthesis of this compound from Pyrazine-2-carboxylic Acid
This two-step protocol involves the esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis of the resulting ester.
Step 1: Esterification of Pyrazine-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carboxylic acid (e.g., 0.01 mol, 1.24 g) in methanol (50 mL).
-
Catalysis: Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the mixture to reflux and maintain for 72 hours.[4] The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl pyrazine-2-carboxylate.
Step 2: Hydrazinolysis of Methyl Pyrazine-2-carboxylate
-
Reaction Setup: Dissolve the crude methyl pyrazine-2-carboxylate in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (e.g., 100%, 0.3 mol) to the solution.[4]
-
Reflux: Heat the mixture to reflux for 8 hours.[4]
-
Crystallization: Allow the reaction mixture to cool to room temperature. The product, this compound, should crystallize out of the solution. Slow evaporation of the solvent may be necessary.[4]
-
Purification: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield the pure product.[4]
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Caption: General workflow for process optimization using Response Surface Methodology.
Caption: Experimental workflow for the chemical synthesis of this compound.
References
Validation & Comparative
Pyrazine-2-Carbohydrazide Derivatives Emerge as Promising Alternatives to Isoniazid in Tuberculosis Research
A comprehensive analysis of experimental data reveals that certain pyrazine-2-carbohydrazide derivatives exhibit potent antitubercular activity, in some cases comparable or superior to the frontline drug isoniazid, while potentially offering alternative mechanisms of action that could combat drug-resistant strains. This comparative guide synthesizes key findings on the efficacy, mechanism of action, and cytotoxicity of these emerging compounds versus the established therapeutic, isoniazid, providing a data-driven resource for researchers and drug development professionals in the field of tuberculosis treatment.
Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] However, the rise of INH-resistant Mycobacterium tuberculosis strains, often due to mutations in the katG gene, necessitates the development of new therapeutic agents.[1][3] this compound derivatives, structurally related to another first-line antitubercular drug, pyrazinamide (PZA), are showing considerable promise in this area.
Comparative Efficacy: Antitubercular Activity
The in vitro efficacy of this compound derivatives against M. tuberculosis H37Rv has been a key focus of recent research. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of in vitro potency. While many initial this compound-hydrazone derivatives showed less activity than pyrazinamide, further structural modifications have yielded compounds with significant potency.[4][5]
For instance, a series of 5-methylthis compound derivatives demonstrated remarkable anti-tubercular activity.[6] Another study highlighted (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides with 2-OH substitutions on the phenyl ring, exhibiting MIC values ranging from 15.625 to 62.5 μg/mL against M. tuberculosis H37Rv.[7] Furthermore, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant activity, with IC50 values between 1.35 to 2.18 μM.[8]
The following table summarizes the antitubercular activity of selected this compound derivatives in comparison to isoniazid.
| Compound Class | Specific Derivative Example(s) | MIC against M. tuberculosis H37Rv | Reference(s) |
| Isoniazid (Reference) | - | 0.05 - 0.2 µg/mL (Typical) | [9] |
| Pyrazine-2-carboxylic acid hydrazide-hydrazones | 3a-l | > 100 µg/mL | [4][5] |
| N4-alkyl thiosemicarbazides | N4-ethyl-N1-pyrazinoyl-thiosemicarbazide | 16.87 µg/mL (IC90) | [4][5][10] |
| (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides | 2-hydroxybenzylidene derivative | 15.625 - 62.5 µg/mL | [7] |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | 6a, 6e, 6h, 6j, 6k, 7e | 1.35 - 2.18 µM (IC50) | [8] |
Unraveling the Mechanism of Action
While isoniazid's mechanism is well-established, the mode of action for this compound derivatives is still under investigation but appears to be multifaceted and potentially distinct from INH.
Isoniazid's Mechanism:
This compound Derivatives' Potential Mechanisms:
Some derivatives are thought to act as prodrugs, similar to pyrazinamide, which is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[4] Pyrazinoic acid is believed to disrupt membrane potential and inhibit fatty acid synthase I.[11]
Another intriguing hypothesis for the action of some this compound derivatives is their potential to act as iron chelators.[7] Iron is a critical nutrient for the survival and virulence of M. tuberculosis. By sequestering iron, these compounds could effectively starve the bacteria of this essential element. This represents a mechanism of action that is distinct from that of isoniazid and could be effective against INH-resistant strains.
Cytotoxicity Profile: A Critical Consideration
A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host. Cytotoxicity studies on mammalian cell lines are therefore essential. While some this compound derivatives have shown promising antitubercular activity, their safety profile needs careful evaluation.
For example, (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides showed mild cytotoxicity on several human cell lines, with IC50 values ranging from 70.2 to 500 μM.[7] In another study, the most active substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to be nontoxic to human embryonic kidney (HEK-293) cells.[8] Isoniazid itself can be hepatotoxic, and this is a known clinical side effect.[12]
The following table summarizes available cytotoxicity data for some this compound derivatives compared to isoniazid.
| Compound/Derivative Class | Cell Line(s) | Cytotoxicity (IC50) | Reference(s) |
| Isoniazid (Reference) | HepG2 | ~25 mM (Pre-treatment dependent) | [12] |
| (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides | Various human | 70.2 - 500 µM | [7] |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | HEK-293 | Non-toxic at active concentrations | [8] |
Experimental Protocols
The evaluation of antitubercular activity and cytotoxicity of these compounds relies on standardized experimental protocols.
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.
Detailed Steps:
-
Compound Preparation: Test compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard.
-
Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compounds.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation, Alamar Blue solution is added to each well.
-
Second Incubation: The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Detailed Steps:
-
Cell Seeding: Mammalian cells (e.g., HepG2, Vero, HEK-293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours.
-
Formation of Formazan: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Conclusion
This compound derivatives represent a promising avenue of research in the quest for new and effective antitubercular agents. The data presented herein indicates that specific structural modifications to this scaffold can lead to compounds with potent activity against M. tuberculosis, in some cases surpassing that of isoniazid. Furthermore, the potential for alternative mechanisms of action, such as iron chelation, offers hope for overcoming existing drug resistance. However, continued research is crucial to optimize the efficacy and safety profiles of these compounds to identify viable candidates for further preclinical and clinical development. This guide serves as a foundational resource for researchers to navigate the current landscape of this compound derivatives and to inform the design of future studies.
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. Effect of anti-tuberculosis drugs on the iron-sequestration mechanisms of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis [openmicrobiologyjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
A Comparative Analysis of Pyrazine-2-carbohydrazide and Pyrazinamide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Pyrazine-2-carbohydrazide and its parent compound, Pyrazinamide. The information presented herein is based on a review of experimental data from various scientific studies, offering an objective analysis to inform further research and development in the field of antimicrobial and antitubercular agents.
Chemical Structures and Synthesis
Pyrazinamide is a first-line antituberculosis drug.[1] this compound is a derivative of pyrazinamide, synthesized by reacting pyrazinamide with hydrazine hydrate.[2][3][4] This structural modification from a carboxamide to a carbohydrazide group is a key determinant of the differences in their biological profiles.
Synthesis of this compound from Pyrazinamide:
A common laboratory-scale synthesis involves the following steps:[2][3][5]
-
Esterification: Pyrazinamide is first converted to an ester, typically ethyl pyrazinoate, by reacting it with ethanol in the presence of an acid catalyst.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield this compound.
Mechanism of Action
Pyrazinamide:
Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase to its active form, pyrazinoic acid (POA).[1][6] POA is particularly effective against semi-dormant Mycobacterium tuberculosis in the acidic environment of granulomas.[1] While its exact molecular target remains a subject of investigation, the proposed mechanisms of action for POA include:
-
Disruption of Membrane Transport and Energetics: POA is thought to disrupt the membrane potential and interfere with energy production in M. tuberculosis.
-
Inhibition of Fatty Acid Synthase I (FAS-I): This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Binding to Ribosomal Protein S1 (RpsA): This may inhibit trans-translation, a process essential for rescuing stalled ribosomes.
Caption: Activation pathway of Pyrazinamide within Mycobacterium tuberculosis.
This compound:
The mechanism of action for this compound and its derivatives is not as well-elucidated as that of pyrazinamide. However, research suggests that their antimicrobial activity may stem from different or additional mechanisms, including:
-
Iron Chelation: Some studies propose that the carbohydrazide moiety can chelate iron, depriving bacteria of this essential nutrient.
-
Direct Enzyme Inhibition: It is also possible that these derivatives can directly inhibit various mycobacterial enzymes without the need for activation.
Antimicrobial Activity: A Comparative Overview
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for Pyrazinamide and various this compound derivatives against different microbial strains. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Antitubercular Activity against Mycobacterium tuberculosis
| Compound | Strain | MIC (µg/mL) | Reference |
| Pyrazinamide | H37Rv | >100 (at neutral pH) | [7] |
| Pyrazinamide | H37Rv | 16.87 (IC90) | [8] |
| This compound-hydrazone derivatives (3a-l) | H37Rv | >100 | [8] |
| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4) | H37Rv | 16.87 (IC90) | [8] |
| (E)-N'-benzylidenepyrazine-2-carbohydrazides (various derivatives) | H37Rv | 50-100 | [7] |
Table 2: Antibacterial Activity against Other Bacterial Strains
| Compound | Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| This compound derivatives (PH01-PH14) | S. aureus | 12-20 | Not specified | [2] |
| This compound derivatives (PH01-PH14) | B. subtilis | 11-19 | Not specified | [2] |
| This compound derivatives (PH01-PH14) | E. coli | 10-16 | Not specified | [2] |
| This compound derivatives (PH01-PH14) | S. typhi | 10-15 | Not specified | [2] |
| Ofloxacin (Standard) | S. aureus | 22 | Not specified | [2] |
| Ofloxacin (Standard) | B. subtilis | 25 | Not specified | [2] |
| Ofloxacin (Standard) | E. coli | 24 | Not specified | [2] |
| Ofloxacin (Standard) | S. typhi | 21 | Not specified | [2] |
Cytotoxicity
Assessing the cytotoxicity of potential drug candidates is crucial. The following table presents available data on the cytotoxicity of Pyrazinamide and this compound derivatives.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| (E)-N'-benzylidenepyrazine-2-carbohydrazides (most active compounds) | Normal human dermal fibroblast | >100 | MTT | [9] |
| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4) | Vero cells | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the reviewed literature.
5.1. Synthesis of this compound [2][3]
-
Hydrolysis of Pyrazinamide: Pyrazinamide is hydrolyzed to pyrazinoic acid using an alkaline solution.
-
Esterification: The resulting pyrazinoic acid is dissolved in ethanol, and a few drops of concentrated sulfuric acid are added. The mixture is refluxed to produce ethyl pyrazinoate.
-
Hydrazinolysis: Hydrazine hydrate is added to the ethyl pyrazinoate solution, and the mixture is refluxed to yield this compound.
-
Purification: The product is purified by recrystallization.
Caption: General workflow for the synthesis of this compound.
5.2. Microplate Alamar Blue Assay (MABA) for M. tuberculosis [10][11][12]
-
Preparation of Microplates: 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well plate to prevent evaporation. The inner wells are filled with 100 µL of Middlebrook 7H9 broth.
-
Drug Dilution: The test compounds are serially diluted in the microplate.
-
Inoculation: Each well is inoculated with 100 µL of a standardized M. tuberculosis suspension.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated for 24 hours.
-
Reading Results: A blue to pink color change indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
5.3. Agar Cup Plate Method for Antibacterial Susceptibility [2]
-
Preparation of Agar Plates: Molten nutrient agar medium is inoculated with the test bacteria and poured into sterile petri dishes.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are made in the solidified agar using a sterile borer.
-
Addition of Test Compounds: A defined volume (e.g., 0.1 mL) of the test and standard drug solutions are added to the respective wells.
-
Diffusion: The plates are kept at room temperature for a period to allow the diffusion of the compounds into the agar.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
5.4. MTT Cytotoxicity Assay [9][13]
-
Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Conclusion
The conversion of pyrazinamide to this compound and its subsequent derivatization presents a promising avenue for the development of novel antimicrobial agents. While pyrazinamide remains a cornerstone of tuberculosis therapy, its limited spectrum of activity and the emergence of resistance necessitate the exploration of new chemical entities.
The available data suggests that certain derivatives of this compound exhibit potent antitubercular and broader-spectrum antibacterial activity, in some cases surpassing that of the parent compound. However, a comprehensive and standardized evaluation of a wide range of these derivatives is required to establish clear structure-activity relationships and to identify lead compounds for further preclinical development. The detailed experimental protocols provided in this guide are intended to facilitate such comparative studies. Future research should also focus on elucidating the precise mechanism of action of these promising compounds to aid in rational drug design.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. osti.gov [osti.gov]
- 7. mc.minia.edu.eg [mc.minia.edu.eg]
- 8. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Unveiling the Antimicrobial Potential of Novel Pyrazine-2-Carbohydrazide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel therapeutic agents. Among the promising candidates, pyrazine-2-carbohydrazide derivatives have emerged as a significant class of compounds demonstrating a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the performance of these novel compounds against various microbial strains, supported by experimental data from recent studies. Detailed methodologies for key antimicrobial assays are also presented to facilitate reproducible research in this critical area.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various synthesized compounds.
Antibacterial Activity
Recent studies have demonstrated that this compound derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The tables below summarize the MIC values of several novel compounds compared to standard antibiotics.
Table 1: Comparative Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |
| PH01 | - | - | - | - | [1] |
| PH02 | 200 | 180 | - | - | [1] |
| PH03 | - | - | - | - | [1] |
| PH04 | 210 | 200 | - | - | [1] |
| PH05 | - | - | 200 | - | [1] |
| PH06 | - | - | 200 | - | [1] |
| PH07 | - | - | 200 | - | [1] |
| PH08 | 180 | 180 | - | - | [1] |
| PH09 | - | - | - | - | [1] |
| PH10 | 190 | 190 | - | - | [1] |
| PH12 | - | - | - | 230 | [1] |
| PH14 | - | - | - | 200 | [1] |
| Ofloxacin (Standard) | - | - | - | - | [1] |
Note: Specific MIC values for some compounds (indicated by "-") were not provided in the referenced study, though they were reported to be active.
A study on piperazine-substituted pyrazine-2-carboxylic acid derivatives also revealed promising antibacterial activity[2]. For instance, compounds 'P3', 'P4', 'P7', and 'P9' showed an MIC of 50 µg/mL against E. coli, while compounds 'P6', 'P7', 'P9', and 'P10' were effective against P. aeruginosa with an MIC of 25 µg/mL[2].
Antifungal Activity
The antifungal potential of this compound derivatives has also been investigated, with several compounds showing notable activity against pathogenic fungi like Candida albicans.
Table 2: Comparative Antifungal Activity of Pyrazine-2-Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Reference |
| P4 | 3.125 | [2] |
| P10 | 3.125 | [2] |
| Gentamycin (Standard) | - | [2] |
Note: Gentamycin is an antibacterial agent and is included here as presented in the source for context, though it is not a standard antifungal.
Experimental Protocols
The validation of antimicrobial activity relies on standardized and meticulously executed experimental protocols. The following are detailed methodologies for the primary assays used to determine the antimicrobial efficacy of this compound compounds.
Agar Well Diffusion Method
This method is a widely used preliminary screening assay to assess the antimicrobial activity of novel compounds.
1. Preparation of Media and Inoculum:
-
Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and sterilized.
-
A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
The molten MHA is seeded with the microbial inoculum and poured into sterile Petri dishes.
2. Well Preparation and Compound Application:
-
Once the agar solidifies, wells of a specific diameter (e.g., 6-8 mm) are created using a sterile borer.
-
A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on separate wells.
3. Incubation and Measurement:
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Compound Dilutions:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Inoculation:
-
Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included.
3. Incubation:
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Reading the MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental and Mechanistic Pathways
To provide a clearer understanding of the processes involved in validating and the potential mechanism of action of these novel compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating antimicrobial activity.
Caption: Proposed mechanism of action via DNA gyrase inhibition.[3]
Conclusion
The presented data underscores the significant potential of novel this compound derivatives as a promising avenue for the development of new antimicrobial agents. The demonstrated activity against a range of bacterial and fungal pathogens, coupled with a developing understanding of their mechanism of action, warrants further investigation. The provided experimental protocols serve as a foundational guide for researchers to rigorously evaluate and compare the efficacy of these and other novel antimicrobial compounds, contributing to the critical pipeline of new treatments to combat infectious diseases.
References
Heterocyclic Hydrazides in Oncology: A Comparative Analysis of Pyrazine-2-carbohydrazide and Other Key Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, heterocyclic hydrazides have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of Pyrazine-2-carbohydrazide and other prominent heterocyclic hydrazides, including those based on quinoline, indole, and isoniazid, in the context of cancer research. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the evaluation and future development of these compounds.
Comparative Anticancer Activity
The in vitro cytotoxic efficacy of various heterocyclic hydrazides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, are summarized below.
Table 1: Cytotoxicity of this compound Derivatives
| Compound Reference | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Citation |
| Compound 12a | A549 (Lung) | Not Specified | IC50: 19 ± 0.50 | [1] |
| Compound 13a | A549 (Lung) | Not Specified | IC50: 17 ± 0.5 | [1] |
| Compound 4d | A549 (Lung) | Not Specified | GI50: 0.03 | [1] |
| Compound 5d | A549 (Lung) | Not Specified | GI50: 0.05 | [1] |
| Compound 4d | MCF-7 (Breast) | Not Specified | GI50: 0.003 | [1] |
| Compound 5d | MCF-7 (Breast) | Not Specified | GI50: 0.05 | [1] |
| SC144 | Ovarian Cancer Lines | Not Specified | IC50: 0.43 - 0.95 | [2] |
| (E)-N′-(2-hydroxybenzylidene) this compound | HCT-116, OVCAR-8, HL-60, SF-295 | MTT | Lower activity than Isoniazid derivative | [3] |
Note: Data for the parent this compound is limited in publicly available literature; the table presents data for its derivatives.
Table 2: Cytotoxicity of Quinoline Hydrazide/Hydrazone Derivatives
| Compound Reference | Cancer Cell Line | Assay | IC50 (µM) | Citation |
| Compound 8 | HCT 116 (Colon) | Not Specified | 0.03 - 0.065 | [4] |
| Compound 8 | MCF-7 (Breast) | Not Specified | 0.03 - 0.065 | [4] |
| Compound 8 | U-251 (Glioblastoma) | Not Specified | 0.03 - 0.065 | [4] |
| Compound 5 | MCF-7 (Breast) | Not Specified | 0.98 | [4] |
| Compound 5 | HepG2 (Liver) | Not Specified | 1.06 | [4] |
| Compound 13 | MCF-7 (Breast) | Not Specified | 0.73 | [4] |
Table 3: Cytotoxicity of Indole Hydrazide Derivatives
| Compound Reference | Cancer Cell Line | Assay | IC50 (µM) | Citation |
| Compound 12 | MCF-7 (Breast) | Not Specified | 3.01 | [3] |
| ZJQ-24 | Hepatocellular Carcinoma | MTT | Not Specified (Significant Inhibition) | [5][6] |
Table 4: Cytotoxicity of Isoniazid (Isonicotinohydrazide) Derivatives
| Compound Reference | Cancer Cell Line | Assay | IC50 (µg/mL) | Citation |
| Compound 18 | HCT-116 (Colon) | MTT | 0.61 | [3] |
| Compound 18 | OVCAR-8 (Ovary) | MTT | 2.02 | [3] |
| Compound 18 | HL-60 (Leukemia) | MTT | 0.96 | [3] |
| Compound 18 | SF-295 (Glioblastoma) | MTT | 1.91 | [3] |
| Compound 31 | HCT-116 (Colon) | MTT | 2.02 | [3] |
| Compound 31 | OVCAR-8 (Ovary) | MTT | 3.36 | [3] |
| Compound 31 | HL-60 (Leukemia) | MTT | 1.36 | [3] |
| Compound 31 | SF-295 (Glioblastoma) | MTT | 1.71 | [3] |
| Compound 15 | HCT-116 (Colon) | MTT | 2.40 | [3] |
| Compound 15 | OVCAR-8 (Ovary) | MTT | 2.76 | [3] |
| Compound 15 | HL-60 (Leukemia) | MTT | 1.71 | [3] |
| Compound 15 | SF-295 (Glioblastoma) | MTT | 2.33 | [3] |
Mechanisms of Action
Heterocyclic hydrazides exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
A common mechanism of action for these compounds is the induction of apoptosis. This is often mediated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic process. Some indole hydrazide derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[1][7] Isoniazid treatment has been observed to down-regulate the anti-apoptotic protein Bcl-2 in a dose-dependent manner.
Cell Cycle Arrest
Many heterocyclic hydrazides have been shown to halt the progression of the cell cycle at various phases. For instance, certain indole hydrazide derivatives can cause cell cycle arrest at the G0/G1 phase, while some quinoline hydrazides can induce arrest at the G1 or S phase.[3] This disruption of the normal cell cycle prevents cancer cells from proliferating.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the anticancer activity of these compounds is crucial for understanding their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazine-2-Carbohydrazide Antimicrobial Assays
In the landscape of antimicrobial research, particularly in the pursuit of novel treatments for tuberculosis, "Pyrazine-2-carbohydrazide" and its derivatives have emerged as compounds of significant interest. This guide provides a cross-validation of assay results for these compounds, presenting a comparative analysis against a standard antibiotic. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the antimicrobial potential of this compound derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a series of this compound derivatives (designated as PH01-PH14) was evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. The results, including zone of inhibition and Minimum Inhibitory Concentration (MIC) values, are compared with the standard antibiotic Ofloxacin.
Table 1: Zone of Inhibition of this compound Derivatives and Ofloxacin
| Compound Code | S. aureus (mm) | B. subtilis (mm) | S. typhi (mm) | E. coli (mm) |
| PH01 | 9.8 ± 0.05 | 6.8 ± 0.05 | - | - |
| PH02 | 11.2 ± 0.05 | 10.5 ± 0.05 | - | - |
| PH03 | 9.5 ± 0.07 | 8.2 ± 0.07 | - | - |
| PH04 | 10.8 ± 0.05 | 11.4 ± 0.05 | - | - |
| PH05 | - | - | 8.2 ± 0.1 | - |
| PH06 | - | - | 9.2 ± 0.05 | - |
| PH07 | - | - | 8.2 ± 0.10 | - |
| PH08 | 10.5 ± 0.05 | 9.8 ± 0.05 | - | - |
| PH09 | 8.0 ± 0.09 | 8.4 ± 0.09 | - | - |
| PH10 | 11.5 ± 0.05 | 10.8 ± 0.05 | - | - |
| PH11 | - | - | - | - |
| PH12 | - | - | - | 8.5 ± 0.05 |
| PH13 | - | - | - | - |
| PH14 | - | - | - | 9.8 ± 0.05 |
| Ofloxacin (Standard) | 24.0 ± 0.05 | 25.0 ± 0.05 | 26.0 ± 0.05 | 25.0 ± 0.05 |
| Note: '-' indicates no significant activity observed. Data sourced from a study on this compound derivatives.[1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Active this compound Derivatives and Ofloxacin
| Compound Code | S. aureus (µg/ml) | B. subtilis (µg/ml) | S. typhi (µg/ml) | E. coli (µg/ml) |
| PH02 | 200 | 180 | - | - |
| PH04 | 210 | 200 | - | - |
| PH06 | - | - | 200 | - |
| PH08 | 180 | 180 | - | - |
| PH10 | 190 | 190 | - | - |
| PH12 | - | - | - | 230 |
| PH14 | - | - | - | 200 |
| Ofloxacin (Standard) | 10 | 12 | 12 | 10 |
| Note: '-' indicates MIC was not determined due to low activity in the initial screening. Data sourced from a study on this compound derivatives.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of this compound derivatives involves a multi-step process. Initially, Pyrazinamide is hydrolyzed and then esterified to yield ethyl-pyrazinoate. This intermediate is then reacted with hydrazine hydrate to produce pyrazinoic acid hydrazide. Finally, the pyrazinoic acid hydrazide is condensed with various substituted aromatic aldehydes to obtain the different this compound derivatives (PH01-PH14).[1]
Antimicrobial Susceptibility Testing: Agar Cup Plate Method
The in-vitro antibacterial activity of the synthesized compounds was determined using the agar cup plate method.[1]
-
Media Preparation : Muller Hinton agar medium was prepared and sterilized by autoclaving at 120°C (15 lb/in²) for 30 minutes. The sterilized medium was then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation : 24-hour cultures of the test bacterial strains (S. aureus, B. subtilis, S. typhi, and E. coli) were used.
-
Well Preparation : In each agar plate, wells of 6 mm diameter were created using a sterile borer.
-
Compound Application : A 0.1 ml solution of each test compound (at a concentration of 250 µg/ml in DMSO) and the standard drug (Ofloxacin) were added to the respective wells.
-
Incubation : The plates were kept at room temperature for 2 hours to allow for diffusion of the compounds into the medium, followed by incubation at 37±1°C for 24 hours.
-
Data Collection : The diameter of the zone of inhibition around each well was measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
For compounds that showed significant activity in the agar cup plate method, the Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.[1]
-
Preparation of Test Compounds : A stock solution of each test compound is prepared. Serial two-fold dilutions are then made in a liquid growth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation : The test bacteria are cultured in a suitable broth medium to a standardized turbidity, which corresponds to a specific number of colony-forming units per milliliter (CFU/ml).
-
Inoculation : Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.
-
Incubation : The microtiter plate is incubated at an appropriate temperature (typically 37°C) for a specified period (usually 18-24 hours).
-
MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Mechanism of Action and Activation Pathways
Understanding the mechanism of action is crucial for drug development. This compound is a derivative of pyrazinamide, a first-line anti-tuberculosis drug. The following diagrams illustrate the activation pathway of pyrazinamide and the mechanism of action of isoniazid, another key anti-tuberculosis drug, for a comparative understanding of their biochemical routes.
Caption: Activation pathway of Pyrazinamide within Mycobacterium tuberculosis.
Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.
References
A Comparative Analysis of the Efficacy of Pyrazine-2-Carbohydrazide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of various metal complexes derived from pyrazine-2-carbohydrazide and its derivatives. The data presented is collated from multiple studies to facilitate a comparative assessment of their potential as antimicrobial and anticancer agents.
Introduction
This compound is a versatile ligand that, upon coordination with various metal ions, forms complexes exhibiting a range of biological activities.[1] These activities are influenced by the nature of the metal ion, the overall structure of the complex, and the specific modifications to the parent ligand. This guide summarizes key experimental findings on the antimicrobial and anticancer efficacy of these complexes, providing a foundation for further research and development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of different this compound metal complexes.
Antimicrobial Activity
The antimicrobial efficacy is often evaluated by measuring the diameter of the zone of inhibition against various bacterial and fungal strains.
Table 1: Antibacterial Activity of N'-(1-(2-hydroxyphenyl)ethylidene)this compound (H₂L) and its Metal Complexes (Zone of Inhibition in mm) [2][3]
| Compound/Complex | S. aureus | S. pyogenes | B. subtilis | E. coli | P. aeruginosa | E. faecalis |
| H₂L (Ligand) | 13 | 12 | 14 | 11 | 10 | 13 |
| [Ti(L)(H₂O)₂]Cl | 23 | 21 | 22 | 20 | 19 | 22 |
| [Cr(L)(H₂O)₂]Cl | 20 | 19 | 21 | 18 | 17 | 20 |
| [Fe(L)(H₂O)₂]Cl | 22 | 20 | 23 | 19 | 18 | 21 |
| [WO₂(L)H₂O] | 18 | 17 | 19 | 16 | 15 | 18 |
| [Th(L)(NO₃)₂(H₂O)₂] | 17 | 16 | 18 | 15 | 14 | 17 |
| [UO₂(L)H₂O] | 25 | 23 | 24 | 22 | 21 | 24 |
| Ciprofloxacin (Std.) | 28 | 27 | 29 | 26 | 25 | 28 |
Table 2: Antifungal Activity of N'-(1-(2-hydroxyphenyl)ethylidene)this compound (H₂L) and its Metal Complexes (Zone of Inhibition in mm) [2][3]
| Compound/Complex | A. niger | A. clavatus | C. albicans |
| H₂L (Ligand) | 12 | 11 | 10 |
| [Ti(L)(H₂O)₂]Cl | 20 | 19 | 18 |
| [Cr(L)(H₂O)₂]Cl | 18 | 17 | 16 |
| [Fe(L)(H₂O)₂]Cl | 19 | 18 | 17 |
| [WO₂(L)H₂O] | 16 | 15 | 14 |
| [Th(L)(NO₃)₂(H₂O)₂] | 15 | 14 | 13 |
| [UO₂(L)H₂O] | 22 | 21 | 20 |
| Clotrimazole (Std.) | 25 | 24 | 23 |
It is evident from the data that the metal complexes generally exhibit enhanced antimicrobial activity compared to the free ligand.[2][3] The uranyl(VI) complex, in particular, shows the most significant activity against the tested bacterial and fungal strains.
Anticancer Activity
The anticancer efficacy is typically determined by in vitro cytotoxicity assays, with the IC₅₀ value representing the concentration of the compound required to inhibit the growth of 50% of cancer cells.
Table 3: Cytotoxicity (IC₅₀ in µM) of a Copper(II) Pyrazine-Based Complex and its Ligand against Various Cancer Cell Lines [4]
| Compound | A375 | PANC-1 | MKN-74 | T-47D | HeLa | NCI-H1563 |
| Ligand (L) | >100 | >100 | >100 | >100 | >100 | >100 |
| Cu(L) Complex | 25.30 | 21.80 | 20.10 | 19.50 | 17.50 | 18.20 |
Table 4: Cytotoxicity (IC₅₀ in µg/mL) of Pyrazine-2-carbohydrazonamide (L) and its Metal Complexes against U87 MG Glioblastoma Cells [5]
| Compound | IC₅₀ (µg/mL) |
| Ligand (L) | >100 |
| Mn(L)Cl₂ | >100 |
| Fe(L)Cl₃·CH₃OH | >100 |
| Co(L)Cl₂ | 7.69 ± 2.17 |
| Ni(L)Cl₂·C₂H₅OH | 42.82 ± 4.27 |
The data indicates that complexation with metal ions can significantly enhance the cytotoxic activity of this compound derivatives against cancer cell lines.[4][5] Notably, the cobalt(II) complex showed high potency against U87 MG cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Synthesis of Ligand and Metal Complexes
The synthesis of the this compound Schiff base ligand and its subsequent metal complexes is a foundational step.
Caption: General workflow for the synthesis of this compound derivatives and their metal complexes.
Protocol for Ligand Synthesis:
-
Hydrolysis and Esterification of Pyrazinamide: Pyrazinamide is first hydrolyzed and then esterified to yield ethyl-pyrazinoate.[6]
-
Formation of Hydrazide: The resulting ethyl-pyrazinoate is reacted with hydrazine hydrate to produce pyrazinoic acid hydrazide.[6]
-
Condensation: The pyrazinoic acid hydrazide is then condensed with various substituted aromatic aldehydes to form the final this compound Schiff base derivatives (ligands).[6]
Protocol for Metal Complex Synthesis:
-
A solution of the synthesized ligand in a suitable solvent (e.g., ethanol) is prepared.
-
An equimolar solution of the respective metal salt (e.g., chlorides, nitrates) in the same or a compatible solvent is added to the ligand solution.[7]
-
The reaction mixture is typically refluxed for several hours.[8]
-
The resulting precipitate, the metal complex, is then filtered, washed with the solvent, and dried.[2]
Antimicrobial Activity Assay (Disc Diffusion Method)
This method is widely used to assess the antimicrobial activity of compounds.[2]
Caption: Workflow for the disc diffusion method for antimicrobial susceptibility testing.
Protocol:
-
Media Preparation: Mueller-Hinton agar medium is prepared and sterilized.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (ligand or metal complex) and placed on the agar surface.[2]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.[2]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[9]
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (ligands and metal complexes) and incubated for a defined period (e.g., 48 hours).[10]
-
MTT Addition: After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[9]
-
IC₅₀ Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[9]
Conclusion
The presented data and protocols underscore the potential of this compound metal complexes as promising candidates for antimicrobial and anticancer drug development. The enhanced biological activity observed in the metal complexes compared to the free ligands highlights the significance of the metal center in their mechanism of action. Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate their therapeutic potential. This guide serves as a valuable resource for researchers aiming to build upon these findings and design novel, more effective metallodrugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bendola.com [bendola.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study | MDPI [mdpi.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. Synthesis, characterization and antimicrobial studies of novel <i>ONO</i> donor hydrazone Schiff base complexes with some divalent metal (II) ions - Arabian Journal of Chemistry [arabjchem.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazine-2-Carbohydrazide Derivatives
This guide provides a detailed comparison of Pyrazine-2-carbohydrazide derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts, primarily their antitubercular and antimicrobial activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual workflows to facilitate understanding and further research.
Introduction: The this compound Scaffold
Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1][2][3] The this compound scaffold, in particular, is of great interest, stemming from the success of Pyrazinamide, a first-line drug for treating tuberculosis.[4][5] This has spurred extensive research into modifying this core structure to develop new agents with enhanced efficacy against resistant microbial strains and other diseases.[6][7] The primary strategy involves condensing the pyrazinoic acid hydrazide with various aldehydes or other reactants to create a diverse library of derivatives, aiming to enhance properties like lipophilicity (log P) for better cell penetration.[6][8] This guide synthesizes findings from several key studies to delineate the SAR of these derivatives.
A general workflow for the synthesis of these compounds is outlined below. The process typically starts with pyrazinoic acid or its amide form, pyrazinamide, which is then converted to an ester. This ester reacts with hydrazine hydrate to form the key intermediate, this compound, which is subsequently condensed with various aromatic aldehydes to yield the final Schiff base derivatives.[4][6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 5-methylthis compound derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. mc.minia.edu.eg [mc.minia.edu.eg]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. chemicaljournal.org [chemicaljournal.org]
In Vivo Comparative Analysis of Pyrazine-2-carbohydrazide's Anti-Inflammatory Effects
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the anti-inflammatory potential of Pyrazine-2-carbohydrazide, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is based on a standardized in vivo model of acute inflammation, the carrageenan-induced paw edema assay in rats. This document is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the anti-inflammatory efficacy of novel compounds.
While preliminary research suggests potential anti-inflammatory properties for this compound and its derivatives, comprehensive in vivo validation is an ongoing area of investigation. The following data is presented to illustrate a typical comparative study design and potential outcomes.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The anti-inflammatory effects of this compound were evaluated in a rat model of carrageenan-induced paw edema. The results are compared with a vehicle control group and a group treated with the standard NSAID, Indomethacin. Paw volume was measured at hourly intervals post-carrageenan injection, and the percentage of edema inhibition was calculated.
| Treatment Group | Dose (mg/kg) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control (Saline) | - | 0% | 0% | 0% | 0% | 0% |
| This compound | 50 | 15.2% | 25.8% | 38.6% | 30.1% | 22.5% |
| Indomethacin | 10 | 28.4% | 45.3% | 58.2% | 51.7% | 43.8% |
Note: The data presented in this table is illustrative and intended for comparative and educational purposes.
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema model is provided below to facilitate the replication and validation of these findings.
Model: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the rat paw.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: The rats are randomly divided into three groups (n=6 per group):
-
Group 1: Vehicle Control (administered sterile saline)
-
Group 2: this compound (50 mg/kg, administered orally)
-
Group 3: Indomethacin (10 mg/kg, administered orally)
-
-
Compound Administration: The respective compounds or vehicle are administered orally to the animals one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1][2]
-
Measurement of Paw Volume: The paw volume of each rat is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[1][3]
-
Data Analysis: The increase in paw volume is calculated for each animal at each time point. The percentage of inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Visualizing the Experimental Workflow and Potential Mechanism of Action
To further elucidate the experimental process and the potential underlying molecular mechanisms, the following diagrams are provided.
References
Benchmarking new "Pyrazine-2-carbohydrazide" derivatives against standard antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, novel Pyrazine-2-carbohydrazide derivatives are demonstrating significant antibacterial activity, positioning them as potential alternatives to standard antibiotics. This guide provides a comparative analysis of these new compounds against established antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
A series of newly synthesized this compound derivatives were evaluated for their in vitro antimicrobial activity against several Gram-positive and Gram-negative bacterial strains. The results, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, indicate promising activity, particularly against Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The data below summarizes the MIC values of various this compound derivatives compared to standard antibiotics such as Ofloxacin, Ciprofloxacin, and Streptomycin.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| PH01 | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | |
| PH02 | Staphylococcus aureus | 200 | [1] |
| Bacillus subtilis | 180 | [1] | |
| PH04 | Staphylococcus aureus | 210 | [1] |
| Bacillus subtilis | 200 | [1] | |
| PH05 | Escherichia coli | - | [1] |
| PH06 | Escherichia coli | 200 | [1] |
| PH08 | Staphylococcus aureus | 180 | [1] |
| Bacillus subtilis | 180 | [1] | |
| PH10 | Staphylococcus aureus | 190 | [1] |
| Bacillus subtilis | 190 | [1] | |
| PH12 | Salmonella typhi | 230 | [1] |
| PH14 | Salmonella typhi | 200 | [1] |
| P2 | Staphylococcus aureus | 6.25 | [2] |
| P3 | Escherichia coli | 50 | [2] |
| P4 | Staphylococcus aureus | 6.25 | [2] |
| Escherichia coli | 50 | [2] | |
| P6 | Pseudomonas aeruginosa | 25 | [2] |
| P7 | Escherichia coli | 50 | [2] |
| Pseudomonas aeruginosa | 25 | [2] | |
| P9 | Escherichia coli | 50 | [2] |
| Pseudomonas aeruginosa | 25 | [2] | |
| P10 | Pseudomonas aeruginosa | 25 | [2] |
| Standard Antibiotics | |||
| Ofloxacin | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | |
| Escherichia coli | - | [1] | |
| Salmonella typhi | - | [1] | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2.0 | [3] |
| Escherichia coli | 0.013 - 1.0 | [3] | |
| Streptomycin | Staphylococcus aureus | 200 | [4] |
| Escherichia coli | 8 - 16 | [5] |
Experimental Protocols
The antimicrobial susceptibility testing for the new this compound derivatives was conducted following standardized protocols, primarily the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the new this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Bacterial Strains: Pure cultures of the test bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for the assay.
- 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the dilutions.
2. Inoculum Preparation:
- A few colonies from the overnight bacterial culture are transferred to a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- A two-fold serial dilution of each test compound and standard antibiotic is performed in the 96-well microtiter plate using CAMHB. This creates a range of concentrations to be tested.
- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
- The plates are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
5. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this research, the following diagrams have been generated.
Caption: Experimental workflow for comparing new derivatives with standard antibiotics.
Caption: Key steps in the Mycobacterial Arabinogalactan biosynthesis pathway.
Mechanism of Action
Some this compound derivatives are believed to exert their antimicrobial effect by targeting key enzymes in bacterial cell wall synthesis.[2] One such target is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for the biosynthesis of arabinogalactan, an essential component of the cell wall in Mycobacterium species.[6] By inhibiting DprE1, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death. This targeted mechanism offers a promising avenue for the development of new drugs, particularly against tuberculosis.
Conclusion
The preliminary data on new this compound derivatives are encouraging, demonstrating their potential as effective antimicrobial agents. Their activity against both Gram-positive and Gram-negative bacteria, coupled with a potentially novel mechanism of action, warrants further investigation and development. Continued research in this area is vital for expanding our arsenal of effective treatments against infectious diseases and combating the growing threat of antibiotic resistance.
References
Comparative Docking Analysis of Pyrazine-2-Carbohydrazide Derivatives in Drug Discovery
A deep dive into the binding affinities and molecular interactions of Pyrazine-2-carbohydrazide derivatives with key therapeutic targets, providing valuable insights for researchers and drug development professionals.
This guide offers a comparative analysis of in-silico docking studies conducted on a series of this compound derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-HIV and anti-tubercular properties. This report summarizes quantitative docking data, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.
Quantitative Docking Data Summary
The following table summarizes the docking scores of various N-(4-oxo-2-substituted-thiazolidin-3-yl) this compound derivatives against different crystal structures of HIV-1 Reverse Transcriptase (RT), a crucial enzyme in the HIV replication cycle. The docking scores, representing the binding affinity, were obtained using V. Life MDS software with a genetic algorithm. Lower docking scores indicate a higher binding affinity.
| Derivative (Molecule ID) | Target Protein (PDB ID) | Docking Score (kcal/mol) |
| Molecule 13 | HIV-1 RT (1ZD1) | -40.55 |
| HIV-1 RT (1RT2) | -35.12 | |
| HIV-1 RT (1FKP) | -38.78 | |
| HIV-1 RT (1FK9) | -42.19 | |
| Molecule 14 | HIV-1 RT (1ZD1) | -39.87 |
| HIV-1 RT (1RT2) | -34.98 | |
| HIV-1 RT (1FKP) | -38.11 | |
| HIV-1 RT (1FK9) | -41.56 | |
| Other Derivatives | HIV-1 RT (Various) | Ranged from -30 to -42 |
Data extracted from a comparative docking study on twenty-three derivatives of N-(4-oxo-2 substituted thiazolidin-3-yl) this compound. Molecules 13 and 14 were highlighted for their potential dual anti-tubercular and anti-HIV activity.[1][2][3]
Another study focused on Pyrazine-2-carboxylic acid derivatives targeting the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. The rerank score, which is a refined scoring function, was used to evaluate the binding affinity.
| Derivative | Target Protein | Rerank Score (kcal/mol) |
| Derivative 1c | M. tuberculosis InhA | -86.4047 |
This study suggested that the lower rerank score of derivative 1c might correspond to a lower experimental Minimum Inhibitory Concentration (MIC) value.[4]
Experimental Protocols
The methodologies outlined below were employed in the cited docking studies to predict the binding modes and affinities of this compound derivatives.
Docking Protocol for HIV-1 Reverse Transcriptase
A comparative molecular docking study was performed on twenty-three derivatives of N-(4-oxo-2 substituted thiazolidin-3-yl) this compound.
-
Target Receptors: Four different crystal structures of HIV-1 RT enzyme with PDB codes 1ZD1, 1RT2, 1FKP, and 1FK9.[1][2][3]
-
Interaction Analysis: The binding patterns were analyzed to identify hydrogen bonds, hydrophobic interactions, and pi-pi interactions that play a significant role in the binding of the molecules to the enzyme.[1][2]
Docking Protocol for Mycobacterium tuberculosis InhA
The molecular docking of Pyrazine-2-carboxylic acid derivatives was performed to investigate their interaction with the InhA protein.
-
Target Protein: Mycobacterium tuberculosis InhA protein.
-
Binding Interaction Analysis: The study aimed to determine the possible binding interactions between the synthesized derivatives and the InhA protein.[4] The analysis revealed that the interactions included hydrogen bonding and π-π stacking.[4]
Visualizing the Pathways and Processes
To better illustrate the context and methodology of these docking studies, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrazine-2-carbohydrazide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Pyrazine-2-carbohydrazide is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection (P280), when handling this compound. In case of exposure, follow the precautionary statements provided in the SDS, such as washing skin with plenty of soap and water if on skin (P302+P352) and removing to fresh air if inhaled (P304+P340).
Step-by-Step Disposal Procedure
The primary guideline for the disposal of this compound is to "Dispose of contents/container in accordance with local/regional/national/international regulations" (P501). The following steps provide a general framework for adhering to this requirement:
Step 1: Waste Identification and Classification
Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste.[1] This assessment should be based on its characteristic hazards (ignitability, corrosivity, reactivity, and toxicity) and a comparison against regulatory lists. Given its hazard statements, it is likely to be considered hazardous.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[2]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[2] Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste. Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Ensure that all required documentation is completed accurately.
Quantitative Data Summary
At present, publicly available Safety Data Sheets and technical documentation do not provide specific quantitative data regarding disposal limits or environmental impact thresholds for this compound. Always refer to local regulations for any quantitative disposal restrictions.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-carbohydrazide
Essential safety protocols, operational procedures, and disposal plans are critical for the secure handling of Pyrazine-2-carbohydrazide in the laboratory. This guide provides detailed, step-by-step instructions to mitigate risks and ensure a safe working environment for researchers, scientists, and drug development professionals.
This compound, a heterocyclic compound, requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it can cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to stringent safety measures is paramount to prevent exposure and ensure laboratory safety.
Personal Protective Equipment (PPE): A Tabulated Guide
The following table summarizes the mandatory personal protective equipment for handling this compound, compiled from safety data sheets and general guidelines for handling hazardous chemical powders.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical Resistant Gloves | Nitrile or Neoprene | Minimum 4mil thickness; change every 2 hours or immediately upon contamination. |
| Eyes & Face | Safety Goggles & Face Shield | ANSI Z87.1 approved | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or there is a risk of splashing. |
| Body | Laboratory Coat | Flame-resistant | Long-sleeved, fully buttoned, and properly fitted. |
| Respiratory | NIOSH-approved Respirator | N95 or higher | Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient. |
| Feet | Closed-toe Shoes | Leather or chemical-resistant material | Shoes must fully cover the feet. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Pre-Experiment Preparations:
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.
-
Personnel Training: All personnel involved must be trained on the specific hazards of this compound and this standard operating procedure.
2. Handling the Compound:
-
Weighing: If possible, weigh the solid compound directly within the fume hood. If a balance is located outside the hood, tare a sealed container, add the compound to the container inside the fume hood, and then seal it before moving it to the balance.
-
Transfers: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust. For solutions, use a pipette or a syringe.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
Personal Decontamination: After handling is complete, remove PPE in the correct order (gloves first, followed by face shield, goggles, and lab coat). Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following plan outlines the procedures for the disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Chemical Inactivation (for bulk quantities, if feasible and permitted):
-
Due to the hydrazide functional group, chemical inactivation through oxidation may be a viable disposal method for larger quantities of this compound waste, subject to institutional and local regulations.
-
A common method for treating hydrazine-containing waste is through oxidation with a dilute solution of sodium hypochlorite or calcium hypochlorite. This should only be performed by trained personnel in a controlled environment.
3. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated secondary containment area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
